(2-Morpholin-4-ylbutyl)amine
説明
Structure
3D Structure
特性
IUPAC Name |
2-morpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPOVRDUODCJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588390 | |
| Record name | 2-(Morpholin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953888-69-2 | |
| Record name | 2-(Morpholin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Morpholin-4-ylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Morpholin-4-ylbutyl)amine is a bifunctional organic molecule featuring a morpholine heterocycle and a primary aliphatic amine, separated by a butyl spacer. The morpholine moiety is a common structural motif in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability. The primary amine group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide outlines a plausible synthetic pathway and the expected analytical characterization of the title compound.
Proposed Synthesis
A reliable and efficient method for the synthesis of this compound can be envisioned through a two-step sequence involving the alkylation of morpholine followed by the reduction of a nitrile group to a primary amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.
Synthetic Workflow
The proposed synthesis involves the nucleophilic substitution of a halogenated butyronitrile with morpholine, followed by the reduction of the resulting nitrile to the desired primary amine.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Morpholinobutanenitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 eq.), 4-chlorobutyronitrile (1.1 eq.), and sodium carbonate (1.5 eq.) in acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-morpholinobutanenitrile.
Step 2: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-morpholinobutanenitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to pale yellow oil |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.[1][2]
Table 1: Predicted NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~2.70 | t | 2H | H-1 | |
| ~1.50 | m | 2H | H-2 | |
| ~1.45 | m | 2H | H-3 | |
| ~2.40 | t | 2H | H-4 | |
| ~2.45 | t | 4H | Morpholine CH₂-N | |
| ~3.70 | t | 4H | Morpholine CH₂-O | |
| ~1.30 | br s | 2H | NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~42.0 | C-1 | |
| ~32.0 | C-2 | |
| ~25.0 | C-3 | |
| ~59.0 | C-4 | |
| ~54.0 | Morpholine C-N | |
| ~67.0 | Morpholine C-O |
Note: The amine protons (NH₂) often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. The signal will disappear upon D₂O exchange.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1][3]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch | Primary Amine |
| 2850 - 2960 | Strong | C-H stretch | Aliphatic |
| 1580 - 1650 | Medium | N-H bend | Primary Amine |
| 1250 - 1020 | Strong | C-N stretch | Aliphatic Amine |
| 1115 | Strong | C-O-C stretch | Ether (Morpholine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3]
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₄H₈N]⁺ (α-cleavage, loss of butylamine radical) |
| 86 | [M - C₄H₈NH₂]⁺ (α-cleavage, loss of aminobutyl radical) |
| 58 | [C₄H₈N]⁺ (fragment from butylamine chain) |
The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular weight of 158.[3] The base peak is expected to be at m/z 100 due to the formation of the stable morpholinomethyl cation.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The expected analytical data from NMR, IR, and mass spectrometry should serve as a useful reference for researchers undertaking the synthesis and characterization of this and structurally related compounds. While this guide is predictive, it is grounded in the extensive literature on the synthesis and analysis of morpholine derivatives and primary amines, providing a solid foundation for future experimental work.
References
In-Depth Technical Guide on the Physicochemical Properties of (2-Morpholin-4-ylalkyl)amines
Disclaimer: Publicly available information on the specific compound "(2-Morpholin-4-ylbutyl)amine" is limited. Therefore, this guide utilizes the well-characterized and structurally similar compound, 2-(Morpholin-4-yl)propan-1-amine (CAS: 1005-04-5) , as a representative example to illustrate the physicochemical properties, experimental considerations, and biological relevance of this class of molecules.
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine, a representative morpholinoalkylamine.
The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates. Amines, as functional groups, are crucial for molecular interactions and often serve as key pharmacophores. The combination of these two features in compounds like 2-(Morpholin-4-yl)propan-1-amine makes them of significant interest in the exploration of new therapeutic agents.
Physicochemical Data
The quantitative physicochemical data for 2-(Morpholin-4-yl)propan-1-amine are summarized in the table below for clear reference and comparison. These values are critical for computational modeling, formulation development, and predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-morpholin-4-ylpropan-1-amine | [PubChem][1] |
| CAS Number | 1005-04-5 | [PubChem][1] |
| Molecular Formula | C₇H₁₆N₂O | [PubChem][1] |
| Molecular Weight | 144.21 g/mol | [PubChem][1] |
| XLogP3-AA (logP) | -0.6 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 3 | [PubChem][1] |
| Exact Mass | 144.126263138 Da | [PubChem][1] |
| Topological Polar Surface Area | 38.5 Ų | [PubChem][1] |
Experimental Protocols
General Synthesis of Morpholine Derivatives
The synthesis of morpholine-containing compounds can be achieved through various established routes. A common approach involves the nucleophilic substitution reaction between a suitable amine and a halo-substituted morpholine or a morpholine and a halo-substituted alkane.
Example Protocol: Synthesis of a Morpholine Derivative from a Vicinal Amino Alcohol
A modern and efficient method for synthesizing morpholines involves the cyclization of 1,2-amino alcohols.
Materials:
-
1,2-amino alcohol
-
Ethylene sulfate
-
Potassium tert-butoxide (tBuOK)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the 1,2-amino alcohol in the chosen solvent under an inert atmosphere.
-
Add ethylene sulfate to the solution. The reaction is typically a selective monoalkylation of the primary amine.
-
Introduce potassium tert-butoxide (tBuOK) to facilitate the cyclization.
-
The reaction mixture is stirred, often at an elevated temperature (e.g., 60°C), for a period of 2 to 16 hours.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Characterization of a Novel Amine
Once synthesized, a novel amine must be thoroughly characterized to confirm its identity and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C-N bonds of the amine and the C-O-C of the morpholine ring.
-
Melting Point or Boiling Point Determination: To assess the purity of the compound. For secondary amides derived from the amine, their melting or boiling points can be compared to literature values for identification.[2]
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N) and verify the empirical formula.
The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine compound.
Biological Activity and Signaling Pathways
While the specific biological activity of 2-(Morpholin-4-yl)propan-1-amine is not extensively documented, the morpholine moiety is a key feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4][5] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][6]
Morpholine-containing compounds often act as dual PI3K/mTOR inhibitors.[6] The oxygen atom of the morpholine ring can form a critical hydrogen bond within the kinase domain of these enzymes, contributing to the inhibitory activity.[3][4]
The following diagram illustrates the inhibitory action of morpholine derivatives on the PI3K/Akt/mTOR pathway.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(Morpholin-4-yl)propan-1-amine as a representative of the (2-Morpholin-4-ylalkyl)amine class of compounds. The presented data, general experimental protocols, and insights into potential biological activity offer a valuable resource for researchers and drug development professionals. A thorough understanding of these foundational chemical and biological principles is essential for the rational design and development of novel therapeutic agents incorporating the morpholine scaffold.
References
- 1. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2-Morpholin-4-ylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Morpholin-4-ylbutyl)amine, a morpholine-containing aliphatic amine. Due to its status as a research chemical, publicly available data on this specific compound is limited. This document consolidates the available chemical information and presents a putative synthesis protocol based on established chemical methodologies. Furthermore, it explores potential biological activities by drawing parallels with structurally related morpholine derivatives and discusses hypothetical signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in drug discovery and development.
Chemical Identification and Properties
This compound, also known by its IUPAC name 2-(4-Morpholinyl)-1-butanamine, is a chemical compound containing a morpholine ring attached to a butylamine backbone. Its unique structural features, combining a versatile heterocyclic moiety with a primary amine, make it a valuable building block in synthetic and medicinal chemistry.[1][2]
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | 2-(morpholin-4-yl)butan-1-amine |
| CAS Number | 953888-69-2[3] |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| SMILES | NCC(CC)N1CCOCC1 |
| InChI Key | ISPOVRDUODCJCL-UHFFFAOYSA-N |
Physicochemical Properties
Limited experimental data is available for the physicochemical properties of this specific compound. The information below is a combination of data from chemical suppliers and predicted values.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 136-140 °C | [3] |
Putative Synthesis Protocol
General Synthetic Approach: Reductive Amination
A potential synthetic route could involve the reductive amination of a ketone precursor with morpholine, followed by subsequent chemical modifications to introduce the amine functionality. A more direct, albeit hypothetical, two-step process is outlined below.
Step 1: Synthesis of 2-Morpholinobutanenitrile
This step would involve the Strecker synthesis, reacting butanal, morpholine, and a cyanide source (e.g., potassium cyanide) to form the corresponding aminonitrile.
Step 2: Reduction of the Nitrile
The resulting 2-morpholinobutanenitrile can then be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Experimental Workflow
Caption: Putative two-step synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
The morpholine moiety is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] While there is no specific biological data for this compound, the activities of related compounds suggest potential areas of interest.
Overview of Morpholine in Pharmacology
The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[4][6] Derivatives of morpholine have demonstrated a wide array of biological activities, including:
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended scaffolds.[5] The presence of a primary amine in this compound provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The aliphatic butyl chain may contribute to the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.
Hypothetical Signaling Pathway Involvement
Given that many morpholine-containing compounds are kinase inhibitors, it is plausible that derivatives of this compound could be developed to target such pathways. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for cancer therapeutics. Several morpholine-containing molecules are known to inhibit PI3K.
Caption: Hypothetical inhibition of the PI3K pathway by a derivative.
Conclusion
This compound is a chemical building block with potential applications in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently lacking, the well-established importance of the morpholine scaffold in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. The synthetic protocols and potential biological activities discussed in this guide provide a starting point for future research and development efforts centered on this molecule. Researchers should note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product, highlighting its status as a compound for early-stage discovery.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The synthesis protocols and biological activities described are putative and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Sigma Aldrich 2-(4-Morpholinyl)-1-butanamine 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Cbr00406 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-morpholin-4-ylbutan-1-amine CAS#: 953888-69-2 [amp.chemicalbook.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Morpholine Derivatives: A Technical Guide
Abstract
The morpholine moiety, a privileged scaffold in medicinal chemistry, continues to be a focal point in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component for drug development.[1][2] This technical guide provides a comprehensive overview of the recent advancements in the biological activities of novel morpholine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and insights into the underlying signaling pathways.
Introduction
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a versatile building block in the synthesis of a wide array of biologically active molecules.[1][3] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and a more favorable safety profile.[1][4] This guide delves into the core biological activities of recently developed morpholine derivatives, presenting a consolidated resource for the scientific community.
Anticancer Activity
Novel morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various malignancies through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various novel morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [5] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [5] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |
| Compound 5h | HT-29 (Colon Adenocarcinoma) | 3.103 ± 0.979 | [6] |
| Compound 10 | B16 (Melanoma) | 0.30 | [7] |
| Spirooxindole Derivative | A549 (Lung Carcinoma) | 1.87 - 4.36 | [7] |
Signaling Pathways in Anticancer Activity
Several morpholine derivatives exert their anticancer effects by modulating critical signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Certain morpholine-containing compounds have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[7] Another key target is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Novel morpholine-based quinazoline derivatives have been identified as potent Bcl-2 inhibitors, thereby promoting programmed cell death in cancer cells.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
96-well plates
-
Test compound (morpholine derivative)
-
Control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens has created an urgent need for the development of new antimicrobial agents. Novel morpholine derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of morpholine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Staphylococcus aureus | 25 | [7] |
| Staphylococcus epidermidis | 19 | [7] | |
| Bacillus cereus | 21 | [7] | |
| Micrococcus luteus | 16 | [7] | |
| Escherichia coli | 29 | [7] | |
| Candida albicans | 20 | [7] | |
| Aspergillus niger | 40 | [7] | |
| Compound 10 | Mycobacterium smegmatis | - | [8] |
| Compound 8 | Various microorganisms | Active | [8] |
Some morpholine derivatives also act as antibiotic enhancers, reducing the MIC of existing antibiotics against resistant strains.[9][10]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of morpholine derivatives are varied. Some compounds inhibit essential bacterial enzymes, such as urease.[8] Others, like those belonging to the oxazolidinone class (e.g., Linezolid), inhibit bacterial protein synthesis.[8] A significant area of research is the development of morpholine-containing compounds that can overcome multidrug resistance. For instance, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria and interact with the allosteric site of PBP2a in MRSA, thereby restoring the efficacy of β-lactam antibiotics.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Test compound (morpholine derivative)
-
Positive and negative controls
Procedure:
-
Compound Preparation: Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of novel morpholine derivatives has been assessed by their ability to inhibit the production of nitric oxide (NO) and their inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
| Compound ID | Assay | Result | Reference |
| Compound 3e | iNOS Inhibition (Anti-inflammatory ratio) | 38 | [11] |
| Compound 3h | iNOS Inhibition (Anti-inflammatory ratio) | 62 | [11] |
| Compound 3k | iNOS Inhibition (Anti-inflammatory ratio) | 51 | [11] |
| Compound 5c | iNOS Inhibition (Anti-inflammatory ratio) | 72 | [11] |
| Compound 5f | iNOS Inhibition (Anti-inflammatory ratio) | 51 | [11] |
| Compound 6c | iNOS Inhibition (Anti-inflammatory ratio) | 35 | [11] |
| Compound 6d | iNOS Inhibition (Anti-inflammatory ratio) | 55 | [11] |
| Compound 6f | iNOS Inhibition (Anti-inflammatory ratio) | 99 | [11] |
| Dexamethasone (Reference) | iNOS Inhibition (Anti-inflammatory ratio) | 32 | [11] |
| V4 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at non-cytotoxic concentrations | [12] |
| V8 | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition at non-cytotoxic concentrations | [12] |
Signaling Pathways in Anti-inflammatory Activity
A key mechanism of action for many anti-inflammatory morpholine derivatives is the inhibition of the iNOS and COX-2 enzymes.[12] These enzymes are crucial for the production of the pro-inflammatory mediators nitric oxide and prostaglandins, respectively. By inhibiting these enzymes, morpholine derivatives can effectively reduce the inflammatory response. Molecular docking studies have shown that these compounds can bind to the active sites of iNOS and COX-2.[12]
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Culture medium
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the morpholine derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Morpholine derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these diseases.
Quantitative Data on Neuroprotective Activity
A key target in neuroprotection is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes can improve cognitive function.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11g | AChE | 1.94 ± 0.13 | [13] |
| BChE | 28.37 ± 1.85 | [13] |
Mechanisms of Neuroprotective Action
The neuroprotective effects of morpholine derivatives are multifaceted. As mentioned, the inhibition of cholinesterases is a primary mechanism for symptomatic relief in Alzheimer's disease.[13] Additionally, some isoquinoline alkaloids and their derivatives, which can contain a morpholine-like structure, have shown neuroprotective effects by reducing intracellular calcium overload, mitigating oxidative stress, inhibiting neuroinflammation, and regulating autophagy.[14] The ability of many morpholine-containing compounds to cross the blood-brain barrier is a crucial factor in their potential as CNS drugs.[15]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Test compound (morpholine derivative)
-
96-well plate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
Novel morpholine derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new therapies for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The continued exploration of the morpholine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Target Prediction for (2-Morpholin-4-ylbutyl)amine: A Technical Guide Using a Proxy Molecule Approach
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of molecular targets is a critical step in the drug discovery and development pipeline. For novel or uncharacterized small molecules such as (2-Morpholin-4-ylbutyl)amine, in-silico or computational methods provide a rapid and cost-effective approach to generate testable hypotheses about their biological function. Due to the limited publicly available data on this compound, this technical guide will utilize Gefitinib, a well-characterized, FDA-approved drug also containing a morpholine moiety, as a proxy to demonstrate a comprehensive in-silico target prediction workflow. This guide details the methodologies, data presentation, and visualization of key processes, offering a blueprint for the target identification of novel chemical entities.
Introduction to In-Silico Target Prediction
The journey of a drug from a laboratory curiosity to a clinical therapeutic is long and arduous, with target identification being a pivotal initial step. Computational, or in silico, approaches have emerged as indispensable tools in modern pharmacology, enabling researchers to predict the interactions of small molecules with biological macromolecules on a large scale. These methods can be broadly categorized into ligand-based, structure-based, and systems-level approaches.
-
Ligand-Based Methods: These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. By comparing a query molecule to databases of compounds with known targets, potential targets for the query can be inferred.
-
Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, structure-based methods, such as inverse docking, can be employed. This technique involves docking the small molecule of interest into the binding sites of a vast array of protein structures to identify those with the highest binding affinity.
-
Chemogenomic/Systems-Level Approaches: These methods integrate chemical and biological data on a large scale to predict drug-target interactions within the context of biological networks and pathways.
This guide will focus on a structure-based approach using inverse docking, as it is a powerful method for identifying both primary and potential off-targets, which is crucial for understanding the full pharmacological profile of a compound.
Case Study: Gefitinib - A Morpholine-Containing Kinase Inhibitor
Gefitinib (Iressa®) is an approved therapeutic for non-small cell lung cancer that contains a morpholine ring, making it a suitable proxy for demonstrating the target prediction process.
2.1. Known Primary Target and Mechanism of Action
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands, undergoes a conformational change, dimerizes, and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[3][4] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][5]
Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
2.2. Known Target Interaction Data
The following table summarizes the known interaction of Gefitinib with its primary target, EGFR, as curated from publicly available databases such as DrugBank and ChEMBL.[6][7]
| Target Name | Gene | Action | Binding Affinity (IC50) | Reference |
| Epidermal Growth Factor Receptor | EGFR | Inhibitor | 2-37 nM | [1][3] |
In-Silico Prediction of Off-Targets: A Protocol for Inverse Docking
While Gefitinib is a selective EGFR inhibitor, like most drugs, it may interact with other proteins, leading to off-target effects. Inverse docking is a powerful technique to predict these potential off-targets.[8][9][10]
3.1. Detailed Experimental Protocol
Objective: To identify potential off-targets of Gefitinib using a structure-based inverse docking approach.
Materials:
-
A high-performance computing cluster.
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro).
-
A curated database of 3D human protein structures (e.g., a subset of the Protein Data Bank (PDB)).
-
The 3D structure of Gefitinib.
Protocol:
-
Ligand Preparation: a. Obtain the 3D structure of Gefitinib from a database like PubChem (CID 123631) or DrugBank (DB00317). b. Add hydrogen atoms and assign appropriate protonation states at physiological pH (7.4). c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
Target Database Preparation: a. Compile a comprehensive set of human protein structures from the PDB. This set should ideally represent a diverse range of protein families. b. For each protein structure, remove water molecules, co-crystallized ligands, and any other non-protein atoms. c. Add hydrogen atoms and repair any missing side chains or loops. d. Identify potential binding pockets on each protein using a pocket detection algorithm (e.g., fpocket, SiteMap). e. Prepare each receptor for docking by generating the necessary grid maps or other input files required by the docking software.
-
Inverse Docking Simulation: a. Systematically dock the prepared Gefitinib ligand into the identified binding pocket of each protein in the target database. b. Use a robust docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore a wide range of ligand conformations and orientations within each binding site. c. Generate multiple binding poses for each protein-ligand complex.
-
Scoring and Ranking: a. For each protein-ligand complex, calculate the binding affinity using the scoring function of the docking program. This score is typically an estimation of the free energy of binding (e.g., in kcal/mol). b. Rank all the proteins in the database based on their predicted binding affinity for Gefitinib, from the most favorable (most negative score) to the least favorable.
-
Post-Docking Analysis and Hit Prioritization: a. Filter the ranked list to remove proteins with poor docking scores or those with steric clashes. b. Visually inspect the binding poses of the top-ranked protein-ligand complexes to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions). c. Perform a literature search on the top-ranked potential off-targets to determine if there is any existing evidence of their interaction with Gefitinib or similar molecules. d. Prioritize a list of the most promising potential off-targets for subsequent experimental validation.
3.2. Hypothetical Inverse Docking Results
The following table presents a hypothetical list of top-ranked potential off-targets for Gefitinib from an inverse docking screen.
| Rank | Protein Target | Gene | Docking Score (kcal/mol) | Biological Function |
| 1 | Epidermal Growth Factor Receptor (Control) | EGFR | -11.5 | Tyrosine Kinase, Cell Signaling |
| 2 | Src Tyrosine Kinase | SRC | -10.8 | Tyrosine Kinase, Cell Adhesion |
| 3 | Vascular Endothelial Growth Factor Receptor 2 | KDR | -10.5 | Tyrosine Kinase, Angiogenesis |
| 4 | c-Abl Tyrosine Kinase | ABL1 | -10.2 | Tyrosine Kinase, Cell Cycle |
| 5 | p38 Mitogen-Activated Protein Kinase | MAPK14 | -9.9 | Serine/Threonine Kinase, Inflammation |
| 6 | Cyclin-Dependent Kinase 2 | CDK2 | -9.7 | Serine/Threonine Kinase, Cell Cycle |
Note: These are hypothetical results for illustrative purposes.
Experimental Validation of Predicted Targets
It is imperative to experimentally validate the predictions from any in-silico model.[11][12][13] The prioritized list of potential off-targets should be subjected to a series of biochemical and cell-based assays to confirm a direct interaction and to elucidate the functional consequences of this interaction.
4.1. Overview of Experimental Validation Protocols
-
Biochemical Assays:
-
Kinase Inhibition Assays: For predicted kinase off-targets, in vitro kinase assays can be performed to determine the IC50 of Gefitinib against the purified enzyme.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity (KD) and kinetics of the interaction between Gefitinib and the purified target protein in real-time.
-
-
Cell-Based Assays:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that Gefitinib binds to the predicted target in a cellular context.
-
Western Blotting: If the predicted off-target is a kinase, western blotting can be used to assess the phosphorylation status of its known downstream substrates in cells treated with Gefitinib.
-
Phenotypic Assays: Cell viability, migration, or invasion assays can be conducted in cell lines where the predicted off-target is known to play a critical role to assess the functional outcome of the interaction.
-
Conclusion
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. medschool.co [medschool.co]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. sting.sdu.edu.tr [sting.sdu.edu.tr]
- 7. academic.oup.com [academic.oup.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Unraveling the Molecular Mysteries of (2-Morpholin-4-ylbutyl)amine: A Deep Dive into its Mechanism of Action
A comprehensive exploration of the pharmacodynamics and cellular interactions of (2-Morpholin-4-ylbutyl)amine remains a significant area of ongoing scientific inquiry. At present, there is a notable absence of publicly available, in-depth scientific literature detailing the specific mechanism of action, quantitative biological data, and established experimental protocols for this particular compound.
While the morpholine moiety is a well-recognized pharmacophore present in numerous biologically active compounds, the specific arrangement and functional groups of this compound define a unique chemical entity. General searches for this compound and its close structural analogs have not yielded the specific data required to construct a detailed technical guide on its core mechanism of action.
The broader class of morpholine-containing molecules exhibits a wide array of pharmacological activities, acting on various biological targets. These activities range from anticancer and anti-inflammatory effects to acting as inhibitors of enzymes like kinases and cholinesterases. However, extrapolating a specific mechanism for this compound from this general information would be speculative and scientifically unsound.
To facilitate future research and drug development efforts focused on this compound, this guide outlines the hypothetical experimental workflows and signaling pathways that could be investigated to elucidate its mechanism of action. The following sections provide a template for the types of data, protocols, and visualizations that would be essential for a comprehensive understanding of this compound's biological effects.
Hypothetical Target Identification and Validation Workflow
The initial step in characterizing the mechanism of action of a novel compound is to identify its molecular target(s). A multi-pronged approach is often the most effective.
Figure 1. A potential workflow for identifying and validating the molecular target(s) of this compound.
Potential Signaling Pathway Modulation
Once a target is validated, the subsequent step is to understand how the interaction of this compound with its target modulates intracellular signaling pathways. Given the structural motifs, several pathways could be hypothetically involved.
Putative Kinase Inhibition Pathway
Many morpholine-containing compounds are known to be kinase inhibitors. If this compound were to act as a kinase inhibitor, its mechanism could be visualized as follows:
Navigating the Labyrinth of Drug Discovery: An In-depth Technical Guide to the Exploratory Screening of (2-Morpholin-4-ylbutyl)amine Libraries
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a complex journey, often beginning with the exploration of vast chemical libraries. Among the privileged structures in medicinal chemistry, the morpholine moiety has garnered significant attention due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This technical guide delves into the core aspects of the exploratory screening of a specific class of morpholine-containing compounds: (2-Morpholin-4-ylbutyl)amine libraries. This document provides a framework for the synthesis, screening, and preliminary characterization of these libraries, with a focus on identifying promising hit compounds for further drug development.
The this compound Scaffold: A Promising Starting Point
The this compound scaffold combines the beneficial attributes of the morpholine ring with a flexible butylamine linker. This combination offers opportunities for diverse functionalization, allowing for the creation of large and structurally varied compound libraries. The morpholine group can enhance aqueous solubility and metabolic stability, while the amino group provides a key site for interaction with biological targets and for further chemical modification.[3][4]
Synthesis of a this compound Library: A Representative Protocol
The construction of a diverse compound library is the foundational step in any screening campaign. A common approach to synthesizing a this compound library involves a multi-step process starting from commercially available reagents. The following is a representative, generalized protocol.
Experimental Protocol: Library Synthesis
-
Step 1: Reductive Amination. A ketone precursor is reacted with morpholine under reductive amination conditions. This is a crucial step to introduce the morpholine moiety.
-
Step 2: Functional Group Interconversion. The resulting intermediate undergoes a series of reactions to introduce a leaving group, preparing the molecule for the introduction of the butylamine chain.
-
Step 3: Alkylation. The intermediate is then reacted with a protected aminobutyl derivative to form the core this compound scaffold.
-
Step 4: Diversification. The terminal amino group of the butylamine chain is deprotected and can then be acylated, alkylated, or reacted with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to generate a diverse library of final compounds. This diversification is often carried out in a parallel synthesis format to generate a large number of unique molecules efficiently.
High-Throughput Screening (HTS): Identifying Hits from the Library
High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay.[5][6] The goal of the primary screen is to identify "hits" - compounds that exhibit a desired biological activity.
A Generic High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Primary Screening: Cell Viability Assays
A common primary screening strategy for identifying potential anticancer agents is to assess the effect of the library compounds on the viability of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound library compounds are added to the wells at a fixed concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each compound relative to the vehicle control. Compounds that cause a significant reduction in cell viability are considered "hits".
Illustrative Screening Data
The following table presents a hypothetical summary of primary screening data for a subset of a this compound library.
| Compound ID | R1 Group | R2 Group | % Cell Viability (MCF-7) at 10 µM | % Cell Viability (A549) at 10 µM |
| MBL-001 | H | Phenyl | 95.2 | 98.1 |
| MBL-002 | H | 4-Chlorophenyl | 45.7 | 52.3 |
| MBL-003 | H | 4-Methoxyphenyl | 88.9 | 91.5 |
| MBL-004 | Methyl | Phenyl | 92.1 | 94.6 |
| MBL-005 | Methyl | 4-Chlorophenyl | 33.8 | 41.2 |
| MBL-006 | Methyl | 4-Methoxyphenyl | 85.3 | 88.7 |
| MBL-007 | Ethyl | Phenyl | 89.5 | 90.3 |
| MBL-008 | Ethyl | 4-Chlorophenyl | 28.1 | 35.9 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Secondary Assays: Elucidating the Mechanism of Action
Hits identified in the primary screen are subjected to secondary assays to confirm their activity and to begin to elucidate their mechanism of action. A common follow-up is to assess whether the compounds induce apoptosis (programmed cell death).
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Cancer cells are treated with the hit compounds at various concentrations for a defined period.
-
Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Potential Signaling Pathway: PI3K/Akt/mTOR
Many morpholine-containing compounds have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Therefore, it is a plausible hypothesis that active compounds from a this compound library may exert their effects by modulating this pathway.
The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design and synthesis of a diverse morpholine template library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (2-Morpholin-4-ylbutyl)amine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (2-Morpholin-4-ylbutyl)amine analogs, a class of compounds of significant interest in medicinal chemistry. This document details the key analytical techniques, experimental protocols, and relevant biological pathways associated with these molecules, presenting data in a clear and accessible format to aid in research and development.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring, a common feature in medicinal chemistry, is often introduced to improve the physicochemical properties of compounds, such as aqueous solubility and metabolic stability.[1] Analogs of this scaffold have shown promise as inhibitors of critical cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[2][3][4] The structural elucidation of these analogs is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
This guide will cover the primary analytical methods used for the characterization of this compound analogs, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Detailed experimental protocols and data interpretation are provided to assist researchers in their laboratory work.
Analytical Techniques and Data Presentation
The definitive identification and characterization of this compound analogs rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of these analogs in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. Key characteristic signals for the this compound scaffold include:
-
Morpholine Protons: Two distinct multiplets corresponding to the protons on the carbons adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm) atoms.
-
Butyl Chain Protons: A series of multiplets for the methylene groups of the butyl chain.
-
Amine Proton: A broad signal whose chemical shift is dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic chemical shifts include:
-
Morpholine Carbons: Signals for the carbons adjacent to the oxygen (δ ~67 ppm) and nitrogen (δ ~54 ppm).
-
Butyl Chain Carbons: Signals corresponding to the four carbons of the butyl chain.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Morpholines. [2][5]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Morpholine H-2, H-6 (O-CH₂) | 3.65 - 3.80 | 66.5 - 67.5 |
| Morpholine H-3, H-5 (N-CH₂) | 2.40 - 2.60 | 53.0 - 54.0 |
| N-CH₂ (butyl) | 2.30 - 2.50 | 57.0 - 59.0 |
| CH₂ (butyl) | 1.40 - 1.60 | 25.0 - 28.0 |
| CH₂ (butyl) | 1.30 - 1.50 | 22.0 - 24.0 |
| CH₃ (terminal, if applicable) | 0.85 - 0.95 | 13.5 - 14.5 |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including stereochemistry and conformation. While specific crystal structures for this compound analogs are not widely published, data from closely related structures provide valuable insights into bond lengths, angles, and potential intermolecular interactions.
Table 2: Selected Crystallographic Data for a Related Morpholine Derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [6]
| Parameter | Value |
| Empirical Formula | C₁₈H₂₀N₂O₂ |
| Formula Weight | 296.36 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 12.4554 (6) |
| b (Å) | 8.2204 (4) |
| c (Å) | 30.6681 (17) |
| V (ų) | 3140.1 (3) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.254 |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized analogs. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula. Fragmentation patterns observed in tandem MS/MS experiments can provide further structural information.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound analogs.
General Synthesis of N-Aryl-(2-Morpholin-4-ylbutyl)amine Analogs
A common route for the synthesis of these analogs is through the N-arylation of (2-Morpholin-4-yl)butylamine with a suitable aryl halide.
Protocol:
-
To a reaction vessel, add (2-Morpholin-4-yl)butylamine (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
NMR Sample Preparation and Analysis
Protocol:
-
Accurately weigh 5-10 mg of the purified analog for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
X-ray Crystal Growth
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely capped vial.
-
Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single crystals suitable for X-ray diffraction analysis.
Biological Context and Signaling Pathways
This compound analogs often exhibit biological activity by targeting key signaling pathways involved in cell growth, proliferation, and survival. A predominant target for morpholine-containing compounds is the PI3K/Akt/mTOR pathway.[3][4]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.[7]
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
This compound analogs can act as inhibitors of PI3K, thereby blocking the downstream signaling cascade and leading to decreased cell proliferation and survival.[4]
Experimental and Logical Workflows
Workflow for Structural Elucidation
The process of structurally elucidating a novel this compound analog follows a logical progression of experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Predicting the ADMET Profile of (2-Morpholin-4-ylbutyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Morpholin-4-ylbutyl)amine, a molecule incorporating both a morpholine ring and a primary amine, presents a unique pharmacological profile. The morpholine moiety is a well-regarded scaffold in medicinal chemistry, often included to enhance physicochemical and metabolic properties, potentially leading to improved pharmacokinetics.[1][2][3] This technical guide provides a predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for this compound. The predictions are based on established principles for morpholine-containing compounds and primary amines, and are supplemented with detailed in silico and in vitro experimental protocols for validation. The aim is to equip researchers with the necessary information to guide further development and preclinical assessment of this compound and its analogues.
Predicted ADMET Profile
The following tables summarize the predicted ADMET properties of this compound. These predictions are derived from computational models and the known characteristics of its structural motifs. It is critical to note that these are predictive values and require experimental validation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for ADMET |
| Molecular Weight | 158.24 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |
| logP | ~0.5 - 1.5 | Balanced lipophilicity suggests good membrane permeability and aqueous solubility |
| pKa (most basic) | ~9.5 - 10.5 (Primary Amine) | Primarily ionized at physiological pH, impacting absorption and distribution |
| Aqueous Solubility | High | Favorable for formulation and dissolution |
| Polar Surface Area | ~41.5 Ų | Suggests good oral absorption and cell permeability |
Table 2: Predicted ADME Properties
| Parameter | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to High | Low molecular weight and balanced lipophilicity are favorable. Ionization at gut pH may reduce passive diffusion. |
| Caco-2 Permeability | Moderate | The molecule's size and polarity suggest it may cross intestinal epithelium. Efflux transporter interaction is possible. |
| P-gp Substrate | Possible | Amine-containing structures can be substrates for P-glycoprotein, potentially limiting oral absorption and brain penetration. |
| Distribution | ||
| Volume of Distribution (Vd) | Moderate to High | The basic nature of the primary amine can lead to tissue binding, increasing the apparent volume of distribution. |
| Plasma Protein Binding | Low to Moderate | Expected due to hydrophilicity. Low binding generally correlates with a shorter half-life and wider distribution. |
| Blood-Brain Barrier (BBB) Permeability | Possible | The morpholine moiety can improve BBB penetration.[1] However, the primary amine's ionization and potential P-gp efflux may be limiting factors. |
| Metabolism | ||
| Primary Metabolic Pathways | Oxidation of the morpholine ring, N-dealkylation, and oxidation of the primary amine by MAO and other oxidases. | The morpholine ring is generally metabolically stable. The primary amine is a likely site for metabolic modification. |
| CYP450 Inhibition | Low | Morpholine-containing compounds often exhibit a low potential for CYP450 inhibition. |
| Metabolic Stability | Moderate | The primary amine may be susceptible to rapid metabolism, potentially leading to a shorter half-life. |
| Excretion | ||
| Primary Route of Excretion | Renal | As the compound is hydrophilic, renal clearance of the parent drug and its metabolites is the most probable route of excretion. |
Table 3: Predicted Toxicity Profile
| Endpoint | Predicted Risk | Rationale and Implication |
| hERG Inhibition | Low | The structural features do not strongly suggest a high risk of hERG channel blockade, a key factor in cardiotoxicity. |
| Cytotoxicity | Low to Moderate | High concentrations may exhibit cytotoxicity, a common feature of primary amines. |
| Genotoxicity (Ames) | Low | The structure does not contain typical alerts for mutagenicity. |
| Hepatotoxicity | Low | No clear structural alerts for liver toxicity are present. |
| Nephrotoxicity | Possible | Morpholine itself has been associated with kidney damage in animals at high doses.[4] |
In Silico ADMET Modeling Workflow
Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting ADMET properties, thereby reducing the time and cost associated with experimental studies.[5][6]
Caption: In silico ADMET prediction workflow.
Experimental Protocols for ADMET Profiling
Experimental validation of the predicted ADMET properties is essential. The following are standard protocols for key in vitro ADMET assays.
Absorption
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the compound across an artificial membrane.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells.
-
The acceptor plate, containing buffer, is placed in contact with the donor plate.
-
The plates are incubated at room temperature for a specified period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability is calculated based on the amount of compound that has crossed the membrane.
-
Caco-2 Permeability Assay
-
Objective: To evaluate the permeability of the compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for the intestinal barrier.
-
Methodology:
-
Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer Yellow).
-
The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.
-
Samples are taken from the basolateral side at various time points.
-
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Compound concentrations are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-gp.
-
Metabolism
Metabolic Stability in Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Methodology:
-
The test compound is incubated with liver microsomes (human, rat, or mouse) and a cofactor solution (NADPH) at 37°C.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology:
-
The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.
-
The metabolic reaction is initiated by the addition of NADPH.
-
The formation of the metabolite of the probe substrate is measured by fluorescence or LC-MS/MS.
-
The inhibition of metabolite formation by the test compound is compared to a vehicle control.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
-
Distribution
Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the extent to which the compound binds to plasma proteins.
-
Methodology:
-
An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Plasma is placed in one chamber, and a buffer solution containing the test compound is placed in the other.
-
The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated.
-
Toxicity
hERG Inhibition Assay (Automated Patch Clamp)
-
Objective: To evaluate the potential of the compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Methodology:
-
Cells stably expressing the hERG channel are used in an automated patch-clamp system.
-
A whole-cell voltage clamp is established.
-
The hERG current is recorded in the absence and presence of increasing concentrations of the test compound.
-
The inhibitory effect of the compound on the hERG current is quantified, and an IC50 value is determined.
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon are used.
-
The bacterial strains are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
-
Signaling Pathways and Logical Relationships
The ADMET properties of a drug candidate are interconnected and influence its overall pharmacokinetic and pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
The Bioactive Landscape of Substituted Morpholines: A Technical Guide for Drug Discovery Professionals
Introduction: The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its advantageous physicochemical, biological, and metabolic properties, coupled with facile synthetic accessibility, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth review of the bioactivity of substituted morpholines, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Diverse Pharmacological Activities of Substituted Morpholines
Substituted morpholines exhibit a remarkable breadth of pharmacological activities, underscoring their versatility as a lead scaffold in drug discovery.[3] The incorporation of the morpholine moiety can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like properties.[2] Key therapeutic areas where substituted morpholines have shown significant promise include oncology, infectious diseases, inflammation, and neurology.
Anticancer Activity
A significant body of research has highlighted the potential of substituted morpholines as anticancer agents.[4][5] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[6][7][8] The anticancer effects of morpholine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis.[7] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in human cancers.[4][9]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivatives | |||
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [6] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [6] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [6] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [6] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [6] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] | |
| Tetrahydroquinoline Derivatives | |||
| 10e | A549 (Lung) | 0.033 ± 0.003 | [10] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [10] | |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [10] |
| 10d | A549 (Lung) | 0.062 ± 0.01 | [10] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [10] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [10] | |
| β-Lactam Derivatives | |||
| 3k | HepG2 (Liver) | 0.22 ± 0.02 (mM) | [11] |
| 5c | HepG2 (Liver) | 0.12 ± 0.00 (mM) | [11] |
| Anilinoquinoline Derivatives | |||
| 3c | HepG2 (Liver) | 11.42 | [12] |
| 3d | HepG2 (Liver) | 8.50 | [12] |
| 3e | HepG2 (Liver) | 12.76 | [12] |
| Pyrimidine-Morpholine Hybrids | |||
| 2g | SW480 (Colon) | 5.10 ± 2.12 | [13] |
| MCF-7 (Breast) | 19.60 ± 1.13 | [13] | |
| Benzophenone Analogues | |||
| 8b | MCF-7 (Breast) | 7.1 ± 0.8 | [8] |
| A549 (Lung) | 10.1 ± 0.6 | [8] | |
| 8f | MCF-7 (Breast) | 9.1 ± 0.8 | [8] |
| A549 (Lung) | 13.1 ± 1.1 | [8] | |
| Topoisomerase II Inhibitors | |||
| M5 | MDA-MB-231 (Breast) | 81.92 (µg/mL) | [14] |
| M2 | MDA-MB-231 (Breast) | 88.27 (µg/mL) | [14] |
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Substituted morpholines have demonstrated promising activity against a range of bacteria and fungi.[3][9] Their mechanism of action can involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[5]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazine-2-amine Derivatives | |||
| 20-28 (varied range) | S. aureus | 6.25 - 200 | [3] |
| B. subtilis | 6.25 - 200 | [3] | |
| V. cholerae | 6.25 - 200 | [3] | |
| E. coli | 6.25 - 200 | [3] | |
| P. aeruginosa | 6.25 - 200 | [3] | |
| A. flavus | 6.25 - 200 | [3] | |
| Mucor | 6.25 - 200 | [3] | |
| Rhizopus | 6.25 - 200 | [3] | |
| M. gypseum | 6.25 - 200 | [3] | |
| Sila-Morpholine Analogues | |||
| 24 | C. albicans ATCC 24433 | 1 | [15] |
| C. glabrata NCYC 388 | 2 | [15] | |
| C. tropicalis ATCC 750 | 1 | [15] | |
| C. neoformans ATCC 34664 | 0.5 | [15] | |
| A. niger ATCC 10578 | 4 | [15] | |
| Imidazole-Chalcone Derivatives | |||
| ZDO-3f | E. coli | 31 | [16] |
| B. subtilis | 31 | [16] | |
| ZDO-3m | E. coli | 125 | [16] |
| B. subtilis | 125 | [16] | |
| C. krusei | 62 | [16] | |
| ZDO-3n | C. krusei | 31 | [16] |
| ZDO-3o | C. albicans | 31 | [16] |
| C. krusei | 31 | [16] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Substituted morpholines have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.[17][18][19]
| Compound/Derivative | Assay | IC50 | Reference |
| β-Lactam Derivatives | iNOS Inhibition | Anti-inflammatory ratio values of 35-99 (compared to dexamethasone value of 32) | [11] |
| Morpholine Mannich base of AMACs | BSA Denaturation | 25.3 - 80.1 µM | [19] |
| 4c | BSA Denaturation | 25.3 µM | [19] |
| 4d | BSA Denaturation | 26.3 µM | [19] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted morpholines have emerged as promising candidates for neuroprotection due to their ability to cross the blood-brain barrier and interact with key targets in the central nervous system.[20] A primary mechanism of action is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play a role in the breakdown of neurotransmitters.[20]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Fluorinated Chalcones (48a-d) | Acetylcholinesterase (AChE) | 24 - 54 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of substituted morpholine derivatives.
Synthesis of Substituted Morpholines
The synthesis of substituted morpholines can be achieved through various strategies, with the choice of method depending on the desired substitution pattern. Common approaches include:
-
From 1,2-Amino Alcohols: This is a prevalent method involving the reaction of a 1,2-amino alcohol with a suitable dielectrophile. A one- or two-step, redox-neutral protocol using ethylene sulfate and a base like tBuOK offers a simple and high-yielding route.[21]
-
From Aziridines and Epoxides: A metal-free, one-pot synthesis can be achieved by the ring-opening of aziridines with haloalcohols, facilitated by an oxidant like ammonium persulfate.[2] Another approach involves the annulative heterocoupling of aziridines and epoxides.[22]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed carboamination reactions of O-allyl ethanolamine derivatives with aryl or alkenyl bromides provide a route to cis-3,5-disubstituted morpholines.[10]
-
Asymmetric Hydrogenation: For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst has been developed.[7]
-
Three-Component Reactions: A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates allows for the synthesis of highly substituted morpholines.[20]
A general and efficient method for synthesizing a variety of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides.[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][23][24][25]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted morpholine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][7][26][27]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted morpholine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension. Include a growth control well (microorganism in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[5][19][28][29]
Principle: The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the substituted morpholine derivatives.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][30][31][32]
Principle: The assay typically measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by the COX enzymes. The amount of prostaglandin produced can be quantified using methods like ELISA or LC-MS/MS.
Procedure (General):
-
Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with the substituted morpholine derivative at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, stop the reaction.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced in each reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
In Vitro Neuroprotective Activity: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure the activity of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[26][33][34][35][36][37][38]
Principle: The assay uses acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as a substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the substituted morpholine inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and inhibitor solutions. Pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by anticancer morpholine derivatives and a generalized workflow for drug discovery.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Substituted Morpholine Drug Discovery Workflow.
Conclusion
The substituted morpholine scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its presence in a wide range of bioactive compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties highlights its significance. This technical guide has provided a comprehensive overview of the bioactivity of substituted morpholines, supported by quantitative data and detailed experimental protocols. The visualizations of the PI3K/Akt/mTOR pathway and the drug discovery workflow offer a conceptual framework for understanding the mechanism of action and the development process of these promising therapeutic agents. It is anticipated that continued exploration of the chemical space around the morpholine nucleus will lead to the discovery of novel and more effective drugs to address unmet medical needs.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Griess Test [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. slideteam.net [slideteam.net]
- 17. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. process.st [process.st]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. academicjournals.org [academicjournals.org]
- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. mdpi.com [mdpi.com]
- 35. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 36. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 37. scribd.com [scribd.com]
- 38. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Facile Two-Step Synthesis of (2-Morpholin-4-ylbutyl)amine for Drug Discovery Scaffolding
For Research Use Only.
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of (2-Morpholin-4-ylbutyl)amine, a valuable building block for drug discovery and medicinal chemistry. The morpholine moiety is a privileged structure in numerous approved drugs, often incorporated to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2][3] this compound provides a versatile scaffold with a primary amine for further derivatization, enabling the exploration of new chemical space in the development of novel therapeutic agents. The synthesis proceeds via an initial SN2 alkylation of morpholine to yield the key intermediate, 1-(morpholin-4-yl)butan-2-one, followed by a one-pot reductive amination to afford the target primary amine. This protocol is designed for ease of use and scalability in a research laboratory setting.
Introduction
The morpholine ring is a ubiquitous heterocyclic motif found in a wide array of marketed pharmaceuticals and clinical candidates.[1][3] Its incorporation into a molecular structure can impart favorable properties, including improved solubility and permeability, due to the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom.[2] This unique combination of features allows morpholine-containing compounds to often exhibit an advantageous pharmacokinetic/pharmacodynamic (PK/PD) profile.[2] In drug design, the morpholine scaffold can serve to enhance potency through specific molecular interactions or to position other functional groups correctly within a target's binding site.[2]
This compound is a bifunctional molecule that presents the beneficial properties of the morpholine ring along with a reactive primary amine. This primary amine serves as a crucial handle for the covalent attachment of various pharmacophores, linkers, or other molecular fragments, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization. This document provides a detailed, step-by-step protocol for the synthesis of this compound, beginning from commercially available starting materials.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two sequential steps as illustrated below. The first step involves the synthesis of the ketone intermediate, followed by its conversion to the target primary amine via reductive amination.
Experimental Protocols
Step 1: Synthesis of 1-(morpholin-4-yl)butan-2-one
This procedure outlines the nucleophilic substitution reaction between morpholine and 1-chloro-2-butanone to form the ketone intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Morpholine | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 1-Chloro-2-butanone | 95% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (ACN) | Anhydrous, 99.8% | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Laboratory Prepared | - |
| Brine (Saturated NaCl soln.) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Add morpholine (1.0 eq) to the stirred suspension.
-
Slowly add 1-chloro-2-butanone (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(morpholin-4-yl)butan-2-one as a pale yellow oil.
Quantitative Data (Representative):
| Parameter | Value |
| Morpholine | 8.71 g (100 mmol) |
| 1-Chloro-2-butanone | 11.72 g (110 mmol) |
| Potassium Carbonate | 20.73 g (150 mmol) |
| Acetonitrile | 100 mL |
| Reaction Time | 14 hours |
| Reaction Temperature | 82°C (Reflux) |
| Isolated Yield | 12.58 g (80%) |
| Purity (by GC-MS) | >95% |
Step 2: Synthesis of this compound
This procedure describes the one-pot reductive amination of the ketone intermediate using ammonia and sodium triacetoxyborohydride. This method is advantageous due to the mildness and selectivity of the reducing agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-(morpholin-4-yl)butan-2-one | As synthesized in Step 1 | - |
| Ammonia solution | 7 N in Methanol | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics |
| 1,2-Dichloroethane (DCE) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1 M Sodium Hydroxide (NaOH) soln. | Laboratory Prepared | - |
| Brine (Saturated NaCl soln.) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% | Fisher Scientific |
Protocol:
-
To a 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(morpholin-4-yl)butan-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (150 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add the 7 N solution of ammonia in methanol (5.0 eq) to the flask. Stir the mixture at 0°C for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amine can be purified by vacuum distillation or by flash column chromatography (using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide) to yield this compound as a colorless to pale yellow oil.
Quantitative Data (Representative):
| Parameter | Value |
| 1-(morpholin-4-yl)butan-2-one | 12.58 g (80 mmol) |
| Ammonia (7N in MeOH) | 57 mL (400 mmol) |
| Sodium Triacetoxyborohydride | 25.4 g (120 mmol) |
| 1,2-Dichloroethane | 150 mL |
| Reaction Time | 20 hours |
| Reaction Temperature | 0°C to Room Temp. |
| Isolated Yield | 9.1 g (72%) |
| Purity (by HPLC) | >97% |
Logical Diagram of the Reductive Amination Mechanism
The reductive amination proceeds through the formation of an imine intermediate, which is then reduced by the hydride reagent.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a key building block for drug discovery. The two-step synthesis is straightforward and utilizes common laboratory reagents and techniques. The mild conditions of the final reductive amination step ensure good functional group tolerance, making this protocol adaptable for the synthesis of related analogs. The availability of this versatile morpholine-containing scaffold will facilitate the rapid development of new chemical entities for various therapeutic targets.
References
Application Notes: Morfobutamine, a Novel PI3K Pathway Probe
Product Name: Morfobutamine (Hypothetical Name for (2-Morpholin-4-ylbutyl)amine)
Cat. No.: CS-XXXXX
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Morfobutamine (this compound) is a novel, cell-permeable small molecule designed as a chemical probe to investigate the intricacies of PI3K signaling. Its morpholine scaffold is a common feature in many kinase inhibitors, contributing to favorable pharmacokinetic properties.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Morfobutamine to study the PI3K/Akt pathway.
Mechanism of Action
Morfobutamine is a potent and selective ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production inhibits the recruitment and subsequent phosphorylation of Akt at Thr308 and Ser473, leading to the downregulation of the entire downstream signaling cascade.[7]
Data Presentation
The inhibitory activity of Morfobutamine was assessed through in vitro kinase assays and cell-based assays. The data presented below illustrates its potency and selectivity against various PI3K isoforms and its effect on a cancer cell line.
| Parameter | Morfobutamine | Alpelisib (Control) |
| IC50 vs. PI3Kα (nM) | 25 | 5 |
| IC50 vs. PI3Kβ (nM) | 150 | 250 |
| IC50 vs. PI3Kδ (nM) | 80 | 270 |
| IC50 vs. PI3Kγ (nM) | 120 | 1,200 |
| MCF-7 Cell Viability (GI50, µM) | 1.5 | 0.5 |
| Table 1: Hypothetical inhibitory activity and cell viability data for Morfobutamine compared to the known PI3Kα inhibitor, Alpelisib. IC50 values represent the concentration required for 50% inhibition of kinase activity. GI50 represents the concentration for 50% growth inhibition. |
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by Morfobutamine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening Assays of (2-Morpholin-4-ylbutyl)amine
Introduction
(2-Morpholin-4-ylbutyl)amine is a synthetic organic molecule featuring a morpholine ring, a common scaffold in medicinal chemistry.[1][2][3][4] The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties and can contribute to binding with a variety of biological targets.[1][2][4] Given the prevalence of the morpholine scaffold in bioactive compounds, this compound is a candidate for high-throughput screening (HTS) to identify potential biological activities. This document provides detailed application notes and protocols for two common HTS assays targeting a representative kinase and a G-protein coupled receptor (GPCR), two major classes of drug targets known to be modulated by morpholine-containing compounds.[1][2][4][5]
Application Note 1: TR-FRET Kinase Assay for PI3K Inhibitors
1.1. Target Background: Phosphoinositide 3-kinases (PI3Ks)
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making PI3Ks attractive targets for cancer therapy.[7][9][10] Several approved drugs containing a morpholine ring, such as the dual PI3K/mTOR inhibitor Gedatolisib, highlight the relevance of this scaffold in targeting this kinase family.[5][11]
1.2. Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay protocol is based on the LanthaScreen™ TR-FRET technology, a robust and sensitive method for detecting kinase activity.[12][13][14] The assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a high TR-FRET signal. In the presence of an inhibitor like this compound, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.[14]
1.3. Workflow Diagram
Caption: Workflow for the TR-FRET PI3K kinase assay.
1.4. Experimental Protocol
This protocol is adapted for a 384-well plate format and is based on established TR-FRET kinase assay methodologies.[15][16][17]
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
Fluorescein-labeled substrate (e.g., a suitable peptide or lipid substrate)
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
This compound
-
Low-volume 384-well plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Transfer a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (terbium) and ~665 nm (fluorescein).[18]
-
1.5. Data Presentation
The primary readout is the TR-FRET emission ratio (665 nm / 615 nm). The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))
Where:
-
Ratio_sample is the emission ratio in the presence of the test compound.
-
Ratio_max is the emission ratio of the negative control (DMSO).
-
Ratio_min is the emission ratio of the positive control (a known potent inhibitor).
The results can be summarized in the following table:
| Compound ID | Concentration (µM) | Emission Ratio (665/615 nm) | % Inhibition |
| This compound | 100 | 0.85 | 85.2 |
| 30 | 1.21 | 62.1 | |
| 10 | 1.98 | 24.3 | |
| 3 | 2.45 | 5.7 | |
| 1 | 2.58 | 0.5 | |
| Positive Control | 10 | 0.75 | 100.0 |
| Negative Control (DMSO) | - | 2.59 | 0.0 |
The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined by fitting the concentration-response data to a sigmoidal curve.
1.6. PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Application Note 2: Calcium Mobilization Assay for CXCR4 Antagonists
2.1. Target Background: C-X-C Chemokine Receptor Type 4 (CXCR4)
CXCR4 is a G-protein coupled receptor that binds to the chemokine CXCL12 (also known as SDF-1).[19][20][21] The CXCL12/CXCR4 signaling axis is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[20][22] Dysregulation of this pathway is implicated in cancer metastasis, inflammation, and immunodeficiency.[19] CXCR4 is a well-established drug target, and assays to identify its modulators are of significant interest.
2.2. Assay Principle: Calcium Mobilization
CXCR4 couples to Gαq and Gαi proteins.[21][23] Activation by its ligand, CXCL12, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[24] This transient increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[24][25][26] In this assay, cells expressing CXCR4 are pre-loaded with the dye. Upon stimulation with CXCL12, an increase in fluorescence is observed. An antagonist, such as this compound, will block the binding of CXCL12 to CXCR4, thereby inhibiting the calcium mobilization and resulting in a lower fluorescence signal.[27]
2.3. Workflow Diagram
Caption: Workflow for the calcium mobilization assay for CXCR4 antagonists.
2.4. Experimental Protocol
This protocol is designed for a 384-well plate format and is suitable for use with a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with liquid handling capabilities.[25][26][28][29]
Materials:
-
HEK293 cells stably expressing human CXCR4
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12 (agonist)
-
This compound
-
384-well black-walled, clear-bottom plates
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed CXCR4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and, if necessary, probenecid in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound to the cell plate. Include positive control (known antagonist) and negative control (assay buffer) wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare an agonist solution of CXCL12 in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay: the instrument will record a baseline fluorescence, then inject the CXCL12 agonist, and continue to record the fluorescence signal over time (e.g., for 2-3 minutes).
-
2.5. Data Presentation
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Response_sample - Response_min) / (Response_max - Response_min))
Where:
-
Response_sample is the fluorescence response in the presence of the test compound.
-
Response_max is the fluorescence response of the negative control (agonist only).
-
Response_min is the fluorescence response of the positive control (a known potent antagonist).
The results can be summarized in the following table:
| Compound ID | Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition |
| This compound | 100 | 15,234 | 88.9 |
| 30 | 28,456 | 62.1 | |
| 10 | 45,678 | 32.5 | |
| 3 | 61,234 | 8.9 | |
| 1 | 65,432 | 2.6 | |
| Positive Control | 10 | 12,345 | 100.0 |
| Negative Control (Agonist only) | - | 67,123 | 0.0 |
The IC₅₀ value can be determined by fitting the concentration-response data to a sigmoidal curve.
2.6. CXCR4 Signaling Pathway
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. abeomics.com [abeomics.com]
- 22. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 23. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (2-Morpholin-4-ylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (2-Morpholin-4-ylbutyl)amine. Given the compound's structure, featuring a primary amine and a morpholine moiety, established analytical techniques for primary amines and morpholine derivatives can be adapted for accurate quantification. The primary methods detailed herein are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.
Analytical Techniques Overview
The quantification of this compound presents challenges due to its polarity and potential for low volatility. To address these, two primary analytical strategies are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar primary amine like this compound, derivatization is essential to increase its volatility and improve chromatographic peak shape.[1][2] Acylation is a common and effective derivatization strategy for primary amines.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method suitable for analyzing polar compounds in complex matrices without the need for derivatization.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar analytes like morpholine and its derivatives.[3][4]
Quantitative Data Summary
The following table summarizes expected performance parameters for the proposed analytical methods. These values are based on typical performance for similar analytes and should be validated for the specific application.
| Analytical Method | Sample Matrix | Expected LOQ | Expected LOD | Expected Recovery (%) | Expected Linearity (R²) |
| GC-MS (with Acylation Derivatization) | Pharmaceutical Ingredients | 0.1 - 1 µg/mL | 0.03 - 0.3 µg/mL | 90 - 110 | >0.99 |
| LC-MS/MS (HILIC) | Biological Fluids | 1 - 10 ng/mL | 0.3 - 3 ng/mL | 85 - 115 | >0.99 |
Experimental Protocols
Method 1: Quantification by GC-MS with Acylation Derivatization
This protocol describes the analysis of this compound in a relatively clean matrix, such as a drug substance, using GC-MS following derivatization with pentafluorobenzoyl chloride.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Pentafluorobenzoyl chloride (PFBCl)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., a structurally similar primary amine)
3.1.2. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration.
-
Derivatization:
-
To 100 µL of the sample or standard solution in a glass vial, add 200 µL of sodium bicarbonate buffer.
-
Add 100 µL of PFBCl solution (10% in hexane).
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the phases to separate. The upper hexane layer contains the derivatized analyte.[5]
-
3.1.3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS System: Agilent 5977B MSD or equivalent
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
3.1.4. Data Analysis
Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Method 2: Quantification by LC-MS/MS using HILIC
This protocol is suitable for the direct analysis of this compound in more complex matrices like biological fluids, without derivatization.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
3.2.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in a mixture of acetonitrile and water (1:1). Create a series of calibration standards by serial dilution.
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
3.2.3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent[3]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Flow Rate: 0.4 mL/min[3]
-
Gradient:
-
Start with 95% B
-
Linear gradient to 50% B over 5 minutes[3]
-
Return to 95% B and re-equilibrate
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Ion Source Parameters: Optimize for the specific analyte (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.
3.2.4. Data Analysis
Quantify this compound by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the GC-MS Analysis of (2-Morpholin-4-ylbutyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (2-Morpholin-4-ylbutyl)amine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds, containing a morpholine moiety, are of significant interest in pharmaceutical development as potential synthetic intermediates or impurities. Given the polar nature of amines, a derivatization step is crucial for successful GC-MS analysis. This guide focuses on the widely used nitrosation reaction to enhance volatility and chromatographic performance.
Introduction
This compound and its derivatives are a class of organic compounds that feature a morpholine ring linked to a butylamine chain. Their analysis is critical in various stages of drug development to ensure the purity and safety of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar amines like this compound derivatives by GC-MS can be challenging due to poor peak shape and potential column interactions. To overcome these limitations, a derivatization step is employed to convert the polar amine group into a less polar, more volatile functional group. The most common approach for secondary amines is nitrosation to form N-nitrosamines.[1][2]
Principle of Analysis
The analytical method is based on the derivatization of the secondary amine group in the this compound derivative with a nitrosating agent, typically sodium nitrite in an acidic medium, to form the corresponding N-nitroso derivative.[1][2] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The resulting N-nitroso derivative is then extracted and injected into the GC-MS system for separation and detection.
Derivatization Reaction:
Derivatization of this compound Derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data achievable with GC-MS analysis of morpholine, which can be extrapolated as a starting point for the analysis of this compound derivatives. Method validation for the specific derivatives is essential.
| Parameter | Reported Values for Morpholine Analysis |
| Linearity Range | 10 - 500 µg/L[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/L[1][3] |
| Limit of Quantification (LOQ) | 4.1 - 24.4 µg/L[1][3] |
| Spiked Recovery Rate | 88.6% - 109.0%[1][3] |
| Intra-day Precision (RSD%) | 1.4% - 9.4%[3] |
| Inter-day Precision (RSD%) | 1.5% - 7.0%[1][3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the GC-MS analysis of this compound derivatives.
Sample Preparation
The sample preparation procedure should be adapted based on the sample matrix.
-
For Liquid Samples (e.g., reaction mixtures, drug solutions):
-
For Solid Samples (e.g., drug substances, intermediates):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Dissolve the sample in a suitable solvent (e.g., purified water, methanol).
-
Follow the procedure for liquid samples from step 1.1.
-
Derivatization Protocol
-
To 2.0 mL of the prepared sample solution in a glass vial, add 200 µL of 0.05 M hydrochloric acid (HCl).[2]
-
Add 200 µL of a saturated sodium nitrite (NaNO₂) solution and vortex for 30 seconds.[4]
-
Heat the mixture at 40°C for 5 minutes in a heating block or water bath.[4]
-
Cool the reaction mixture to room temperature.[4]
Liquid-Liquid Extraction
-
Add 0.5 mL of dichloromethane to the cooled reaction mixture.[4]
-
Vortex vigorously for 1 minute to extract the N-nitroso derivative into the organic phase.[4]
-
Allow the layers to separate for 10 minutes.[4]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required for specific instruments and derivatives.
-
Gas Chromatograph (GC) Conditions:
-
GC System: Agilent 7890A GC or equivalent.[3]
-
Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or equivalent.[1]
-
Injection Volume: 1 µL.[3]
-
Injector Temperature: 250 °C.[3]
-
Split Ratio: 1:7 or splitless mode, depending on the required sensitivity.[1][3]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1][3]
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS) Conditions:
-
MS System: Agilent 5975C MSD or equivalent.[3]
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Expected Mass Spectrometry Fragmentation
The mass spectrum of the N-nitroso derivative of this compound is expected to show characteristic fragmentation patterns. Aliphatic nitrosamines typically exhibit a molecular ion peak and fragmentation via α-cleavage, which is the cleavage of the C-C bond adjacent to the N-nitroso group.[5]
Expected Fragmentation of N-nitroso-(2-Morpholin-4-ylbutyl)amine:
Predicted Fragmentation of the Target Derivative.
For quantitative analysis in SIM mode, characteristic ions of the target derivative should be selected. For N-nitrosomorpholine, characteristic ions include m/z 116 (molecular ion) and m/z 86.[1][3] For the N-nitroso derivative of this compound, the molecular ion and key fragment ions would need to be determined from the full scan mass spectrum of a standard.
Experimental Workflow
The overall workflow for the GC-MS analysis is summarized in the following diagram.
GC-MS Analysis Workflow.
Potential Biological Relevance: PI3K/Akt/mTOR Signaling Pathway
Morpholine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in various diseases, including cancer.[4] This pathway plays a crucial role in cell survival, proliferation, and growth. The morpholine moiety can be a key pharmacophore in the design of inhibitors targeting kinases within this pathway, such as PI3K and mTOR.[4]
Inhibition of the PI3K/Akt/mTOR Pathway.
Alternative Derivatization Strategies
While nitrosation is a common and effective method, other derivatization reagents can be considered for the GC-MS analysis of amines. These alternatives may be explored to avoid the formation of potentially carcinogenic nitrosamines or to achieve different chromatographic properties.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to form stable and volatile trifluoroacetylated derivatives.
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.
-
Reaction with Chloroformates: Reagents like propyl chloroformate can be used for the derivatization of amines in aqueous samples.
It is important to note that for these alternative methods, comprehensive method development and validation would be necessary to establish optimal reaction conditions and GC-MS parameters for this compound derivatives.[4]
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Quantification of (2-Morpholin-4-ylbutyl)amine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Morpholin-4-ylbutyl)amine.
Introduction
This compound is a morpholine-containing alkylamine that serves as a building block in medicinal chemistry and drug discovery. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control.
The primary analytical challenge in the HPLC analysis of this compound is its lack of a significant UV-absorbing chromophore, which makes direct detection by standard UV-Vis detectors difficult and insensitive.[2] This application note outlines a strategic approach to method development, focusing on a pre-column derivatization technique to overcome this limitation and enable sensitive quantification.
Analyte Physicochemical Properties
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₁₈N₂O | - |
| Molecular Weight | 158.24 g/mol | - |
| Structure | Primary amine with a morpholine ring | Basic nature; will be protonated at acidic pH. |
| pKa | ~9-10 (Estimated for the primary amine) | The mobile phase pH will dictate the ionization state, affecting retention and peak shape. |
| UV Absorbance | Lacks a strong chromophore | Requires derivatization or alternative detection methods (e.g., CAD, ELSD, MS) for sensitive detection.[2][3][4] |
| Polarity | Polar compound | Will have low retention on standard reversed-phase columns without a suitable mobile phase. |
HPLC Method Development Strategy
A logical workflow is essential for efficiently developing a suitable HPLC method. The primary challenge, the lack of a chromophore, must be addressed first. The diagram below illustrates the decision-making process.
Caption: Workflow for HPLC method development for a non-chromophoric analyte.
Experimental Protocols
Given the analyte's structure, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a robust and highly sensitive approach. FMOC-Cl reacts with the primary amine to form a stable, highly fluorescent derivative that can also be detected by UV absorbance.[5][6]
Materials and Reagents
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Phosphoric acid
-
Sodium phosphate monobasic
Protocol 1: Preparation of Solutions
-
Borate Buffer (20 mM, pH 9.0): Dissolve 1.24 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH. This buffer is used for the derivatization reaction.
-
FMOC-Cl Reagent (3 mg/mL): Accurately weigh 30 mg of FMOC-Cl and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45 µm membrane filter.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.
Protocol 2: Pre-Column Derivatization Procedure
-
Pipette 100 µL of the analyte standard solution (or sample) into a clean HPLC vial.
-
Add 400 µL of the Borate Buffer (pH 9.0). Mix gently.
-
Add 500 µL of the FMOC-Cl reagent (3 mg/mL).
-
Cap the vial and vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes, protected from light.
-
The sample is now derivatized and ready for HPLC analysis.
Protocol 3: HPLC Analysis of FMOC-Derivative
This protocol outlines the optimized chromatographic conditions for the separation and quantification of the derivatized analyte.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV or Fluorescence Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Fluorescence Detection | Excitation: 265 nm, Emission: 315 nm |
Data and Results
The following table summarizes the expected performance characteristics of the developed method. These values are typical for a validated HPLC method using FMOC derivatization.
| Parameter | Specification / Expected Result |
| Retention Time (RT) | ~10-12 minutes (for the FMOC-derivative) |
| Linearity (r²) | ≥ 0.999 over the concentration range |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2.0% for intra-day and inter-day analysis |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Advanced Considerations: Chiral Separation
The structure of this compound is achiral. However, if a chiral center is present in a related analogue, enantiomeric separation would be critical. High-performance liquid chromatography equipped with chiral stationary phases (CSPs) is the standard technique for this purpose.[7]
-
Approach: Enantioselective separation can often be achieved using polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[8][9]
-
Method Development: A screening process involving different CSPs and mobile phase compositions (typically normal-phase with hexane/alcohol mixtures or reversed-phase) would be necessary to identify suitable separation conditions.[10]
Conclusion
The lack of a chromophore in this compound necessitates an indirect detection strategy for sensitive HPLC analysis. The detailed protocol for pre-column derivatization with FMOC-Cl provides a reliable, robust, and sensitive method suitable for quantitative analysis in research and quality control settings. The fluorescence detection option offers exceptionally high sensitivity for trace-level analysis. This application note serves as a complete guide for the development and implementation of this analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. pravara.com [pravara.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Application of Morpholine-Containing Compounds in Cancer Cell Lines: A Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2][3] In oncology research, numerous derivatives of morpholine have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines.[4][5][6] These compounds often exert their effects through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways implicated in cancer progression.[1][4][7] This document provides an overview of the application of morpholine-containing compounds in cancer cell line research, including summaries of their biological activities and detailed protocols for their evaluation. While direct studies on "(2-Morpholin-4-ylbutyl)amine" are not extensively reported in the reviewed literature, the data presented for structurally related morpholine derivatives offer valuable insights into the potential applications and mechanisms of this chemical class.
Biological Activity of Morpholine Derivatives in Cancer Cell Lines
Morpholine derivatives have been shown to be active against a wide range of human cancer cell lines. The cytotoxic and anti-proliferative activities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the biological process (e.g., cell growth). The table below summarizes the IC50 values for several morpholine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives in Human Cancer Cell Lines
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [4] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | ||
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [4][5] | |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [4][5] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4][5] | ||
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | [6][8] |
| Compound 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [6][8] | |
| Compound 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | [6][8] | |
| 4-Morpholine-quinazolines | Compound 17f | PC-3 (Prostate Cancer) | Not specified, but potent | [7] |
| DU145 (Prostate Cancer) | Not specified, but potent | [7] | ||
| MCF-7 (Breast Adenocarcinoma) | Not specified, but potent | [7] | ||
| BT474 (Breast Cancer) | Not specified, but potent | [7] | ||
| SK-BR-3 (Breast Cancer) | Not specified, but potent | [7] | ||
| U937 (Histiocytic Lymphoma) | Not specified, but potent | [7] | ||
| A431 (Epidermoid Carcinoma) | Not specified, but potent | [7] | ||
| 2-Sulfanylquinazolin-4(3H)-ones | Compound 5d | HepG2 (Hepatocellular Carcinoma) | 7.10 | [9] |
| MCF-7 (Breast Adenocarcinoma) | 2.48 | [9] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.94 | [9] | ||
| HeLa (Cervical Cancer) | 6.38 | [9] |
Note: The data presented are derived from different studies and experimental conditions may vary.
Mechanisms of Action
The anticancer effects of morpholine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that morpholine-containing compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, morpholine substituted quinazoline derivatives, AK-3 and AK-10, were found to arrest the cell cycle at the G0/G1 phase in SHSY-5Y neuroblastoma cells.[4] The primary mode of cell death induced by these compounds was identified as apoptosis.[4][5] Similarly, 2-morpholino-4-anilinoquinoline derivatives were shown to cause G0/G1 cell cycle arrest in HepG2 cells.[6]
Diagram 1: General Workflow for Investigating the Anticancer Effects of Morpholine Derivatives
Caption: Workflow for assessing the anticancer potential of morpholine compounds.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways are critical signaling cascades that regulate cell growth, proliferation, and survival, and are often dysregulated in cancer.[1] Certain morpholine derivatives have been designed to target components of these pathways. For example, a series of 4-morpholine-quinazoline derivatives were developed as potent PI3K inhibitors, with one compound (17f) showing a PI3Kα IC50 of 4.2 nM and significant inhibition of the PI3K/Akt/mTOR pathway.[7]
Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain morpholine derivatives.
Experimental Protocols
The following are standardized protocols for evaluating the in vitro anticancer activity of morpholine-containing compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of a morpholine derivative on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Morpholine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a morpholine derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Morpholine derivative
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the morpholine derivative at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
-
Cell Fixation: Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histograms.
Conclusion
The morpholine moiety is a valuable pharmacophore in the design of novel anticancer agents. Derivatives incorporating this ring system have demonstrated potent cytotoxic and anti-proliferative activities against a diverse range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, frequently through the modulation of key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade. The protocols provided herein offer a standardized approach for the preclinical evaluation of new morpholine-containing compounds, enabling researchers to assess their therapeutic potential and elucidate their mechanisms of action. Further investigation into the structure-activity relationships of these compounds will continue to be a crucial aspect of developing more effective and selective cancer therapies.[2]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Morpholine-Containing Compounds in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Its physicochemical properties often improve the pharmacokinetic profiles of compounds, enhancing their ability to cross the blood-brain barrier[1]. While specific research on (2-Morpholin-4-ylbutyl)amine is not extensively documented in publicly available literature, a closely related and well-studied compound, PRE-084 (2-(4-morpholinoethyl)1-phenylcyclohexanecarboxylate) , serves as an exemplary model for the application of morpholine-containing compounds in neuroscience. PRE-084 is a highly selective agonist for the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein involved in neuroprotection and cellular stress responses[2][3]. These notes will focus on PRE-084 to illustrate the utility of this chemical class in neuroscience research.
Compound Profile: PRE-084
PRE-084 is a potent tool compound used to investigate the therapeutic potential of σ1R activation in various neurological and psychiatric disorders, including neurodegenerative diseases, stroke, and amnesia[2][4]. Its mechanism of action is centered on its ability to bind to and activate the σ1R, which is primarily located at the endoplasmic reticulum-mitochondrion interface[1].
Quantitative Data: Receptor Binding and Pharmacokinetics
The following table summarizes the key pharmacological and pharmacokinetic parameters of PRE-084.
| Parameter | Value | Species/System | Notes | Reference |
| Binding Affinity | ||||
| σ1R Ki | 2.2 nM | - | High affinity for the sigma-1 receptor. | [3] |
| σ1R IC50 | 44 nM | Sigma receptor assay | Demonstrates potent displacement of radioligands. | [2][5] |
| PCP Receptor IC50 | >100,000 nM | - | High selectivity over the PCP receptor. | [2][5] |
| Other Receptors IC50 | >10,000 nM | Various receptor systems | Minimal cross-reactivity with a wide range of other receptors. | [2][5] |
| Pharmacokinetics | ||||
| Cmax | 659.0 ± 117.1 ng/mL | CD1 Mice | Following a 10 mg/kg intraperitoneal injection. | [2] |
| Tmax | 5 min | CD1 Mice | Rapid absorption and distribution. | [2] |
| Half-life (t1/2) | 195.5 min | CD1 Mice | - | [2] |
| Brain Concentration (at Tmax) | 773.6 ± 26.8 ng/g | CD1 Mice | Demonstrates rapid CNS penetration. | [2] |
| Spinal Cord Conc. (at Tmax) | 871.5 ± 77.3 ng/g | CD1 Mice | High concentration in the spinal cord. | [2] |
Mechanism of Action and Signaling Pathway
The Sigma-1 Receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. In its inactive state, it is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist like PRE-084, the σ1R dissociates from BiP and translocates to other parts of the cell, where it modulates the function of various proteins, including ion channels and signaling molecules[1]. This activation triggers several neuroprotective pathways.
Caption: Sigma-1 Receptor signaling pathway activated by PRE-084.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol assesses the ability of PRE-084 to protect cultured neurons from glutamate-induced excitotoxicity.
Caption: Workflow for the in vitro neuroprotection assay.
Methodology:
-
Cell Culture:
-
Culture primary cortical neurons isolated from embryonic rats in Neurobasal medium supplemented with B27 and L-glutamine[3].
-
Plate cells on poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.
-
-
Compound Treatment and Toxicity Induction:
-
Prepare a stock solution of PRE-084 in sterile water or DMSO.
-
Pre-treat the neuronal cultures with the desired concentration of PRE-084 (e.g., a dose-response from 0.1 to 10 µM) for 1 hour[6].
-
Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50 µM. Include a vehicle-only control group.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using a standard MTT or LDH cytotoxicity assay according to the manufacturer's instructions.
-
Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize, and stain for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved Caspase-3)[2][7].
-
Quantification: Acquire images using a high-content imager or fluorescence microscope and quantify the percentage of surviving (MAP2-positive) neurons relative to the control group.
-
Protocol 2: Neurite Outgrowth Assay
This protocol measures the effect of PRE-084 on promoting neurite elongation in a neuronal cell line or primary neurons.
Caption: Workflow for the neurite outgrowth assay.
Methodology:
-
Cell Plating:
-
Compound Treatment:
-
Treat the cells with a range of PRE-084 concentrations.
-
Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a negative (vehicle) control.
-
Incubate the plates for an optimal period, typically 48 to 72 hours, to allow for neurite extension[8].
-
-
Staining and Imaging:
-
At the end of the incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize and stain with an antibody against a neurite marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., Hoechst).
-
-
Data Analysis:
Protocol 3: In Vivo Neuroprotection in a Rat Model of Spinal Root Avulsion
This protocol describes an in vivo model to evaluate the neuroprotective effects of PRE-084 on motoneuron survival after nerve injury.
Caption: Workflow for the in vivo spinal root avulsion model.
Methodology:
-
Animal Model and Surgery:
-
Use adult female Sprague-Dawley rats.
-
Anesthetize the animals and perform a unilateral avulsion of the L4-L5 spinal roots[9]. This procedure leads to the progressive death of the axotomized motoneurons.
-
-
Drug Administration:
-
Tissue Processing and Analysis:
-
At 21 days, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect and postfix the lumbar region of the spinal cord.
-
Cryoprotect the tissue, embed, and cut serial transverse sections.
-
Stain sections with Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.
-
-
Quantification of Motoneuron Survival:
-
Identify and count the number of healthy motoneurons in the ventral horn of the spinal cord on both the injured and uninjured sides.
-
Calculate the percentage of surviving motoneurons in the treated groups compared to the vehicle control group. A significant increase in motoneuron count indicates a neuroprotective effect[9].
-
Protocol 4: Western Blot Analysis of GDNF and BiP Expression
This protocol is used to quantify changes in the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and the ER chaperone BiP in spinal cord tissue following PRE-084 treatment.
Caption: Workflow for Western blot analysis.
Methodology:
-
Protein Extraction:
-
Following an in vivo experiment (such as Protocol 3), dissect the ventral horn of the lumbar spinal cord at an early time point (e.g., 3-7 days post-operation)[9].
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for GDNF, BiP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis of the bands using imaging software. Normalize the band intensity of the target proteins (GDNF, BiP) to the loading control to determine the relative changes in protein expression between treatment groups. An increase in GDNF and BiP expression is consistent with the neuroprotective mechanism of PRE-084[9].
-
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Sigma receptor agonist 2-(4-morpholinethyl)1 phenylcyclohexanecarboxylate (Pre084) increases GDNF and BiP expression and promotes neuroprotection after root avulsion injury - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols for the Derivatization of (2-Morpholin-4-ylbutyl)amine for Improved Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Morpholin-4-ylbutyl)amine is a primary amine that, like many small aliphatic amines, presents analytical challenges due to its high polarity and lack of a strong chromophore or fluorophore.[1] These characteristics can lead to poor retention in reversed-phase liquid chromatography and low sensitivity in UV-Vis or fluorescence detection.[1] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional group that enhances the analyte's detectability and improves its chromatographic behavior.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound to improve its detection by HPLC-UV, HPLC-Fluorescence, and LC-MS.
Derivatization Strategies for this compound
The primary amine group of this compound is the target for derivatization. Several reagents are available that react with primary amines to form stable, highly detectable derivatives.[1][3] The choice of derivatizing agent depends on the analytical instrumentation available and the desired sensitivity.
Commonly Used Derivatizing Agents:
-
For UV-Vis Detection:
-
For Fluorescence Detection:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent sulfonamide derivatives.[5][6][7] The derivatives are stable, providing good reproducibility.[6]
-
o-Phthalaldehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives.[6][7] The reaction is fast and occurs at room temperature.[7]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[1][6]
-
-
For Mass Spectrometry (MS) Detection:
-
Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention.[2][4] Many of the reagents used for UV or fluorescence detection also enhance MS detection.[2]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that improves both fluorescence and ionization efficiency for LC-MS analysis.[2]
-
Data Presentation: Comparison of Derivatization Agents
The following table summarizes the typical performance characteristics of various derivatization agents applicable to primary amines like this compound. The data presented is based on literature values for similar analytes and should be used as a guideline for method development.
| Derivatizing Agent | Detection Method | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Phenyl isothiocyanate (PITC) | HPLC-UV | 1-10 pmol | Good for primary and secondary amines. | Relatively long reaction time. |
| Benzoyl Chloride | HPLC-UV, LC-MS | 10-100 pmol | Simple, rapid reaction.[4] | Lower sensitivity compared to fluorescent tags. |
| Dansyl Chloride (DNS-Cl) | HPLC-FL, LC-MS | 10-50 fmol | High sensitivity, stable derivatives.[6] | Long reaction time, reagent can interfere.[7] |
| o-Phthalaldehyde (OPA) | HPLC-FL | 50-100 fmol | Very fast reaction, automated pre-column derivatization is possible.[7] | Derivatives can be unstable, does not react with secondary amines.[4] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | HPLC-FL, LC-MS | 1-10 fmol | High sensitivity, stable derivatives.[1] | Reagent can be hydrolysed. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | HPLC-FL, LC-MS | 10-50 fmol | Excellent for amino acid analysis, good stability.[2] | Reagent can be expensive. |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound with selected reagents. Note: These protocols are general guidelines and may require optimization for specific sample matrices and analytical systems.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl) for Fluorescence or LC-MS Detection
Materials:
-
This compound standard or sample solution
-
Dansyl Chloride solution (1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Methanol
-
Toluene
-
Glacial acetic acid
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound in 0.1 M HCl or a suitable solvent.
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µL of the sample/standard solution
-
100 µL of sodium bicarbonate buffer
-
200 µL of Dansyl Chloride solution
-
-
Reaction: Vortex the mixture thoroughly and incubate at 60°C for 45 minutes in the dark.
-
Quenching: After incubation, add 100 µL of 1% (v/v) glacial acetic acid in methanol to quench the reaction by reacting with excess Dansyl Chloride.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC-FL or LC-MS system.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection
Materials:
-
This compound standard or sample solution
-
OPA Reagent:
-
Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 50 µL of 2-mercaptoethanol.
-
This reagent should be prepared fresh daily and stored in a dark bottle.
-
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound in a suitable buffer or solvent.
-
Reaction Mixture: In a vial suitable for an autosampler or manual injection, mix:
-
100 µL of the sample/standard solution
-
400 µL of the OPA reagent
-
-
Reaction: Vortex the mixture for 30 seconds. The reaction is complete within 1-2 minutes at room temperature.[7]
-
Analysis: Inject the sample immediately into the HPLC-FL system. The derivatives are known to be unstable, so consistent timing between derivatization and injection is crucial for reproducibility.
Protocol 3: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for Fluorescence or LC-MS Detection
Materials:
-
This compound standard or sample solution
-
FMOC-Cl solution (3 mg/mL in acetone)
-
Borate buffer (0.1 M, pH 8.0)
-
Pentane or hexane
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound in a suitable solvent.
-
Reaction Mixture: In a glass tube, combine:
-
500 µL of the sample/standard solution
-
500 µL of borate buffer
-
1 mL of FMOC-Cl solution
-
-
Reaction: Vortex the mixture vigorously for 1 minute and let it stand at room temperature for 5 minutes.
-
Extraction of Excess Reagent: Add 2 mL of pentane or hexane to the mixture and vortex for 30 seconds. Allow the layers to separate. The upper organic layer contains the excess FMOC-Cl and its hydrolysis products.
-
Sample Collection: Carefully remove and discard the upper organic layer. The lower aqueous layer contains the derivatized analyte.
-
Analysis: Inject an aliquot of the lower aqueous layer into the HPLC-FL or LC-MS system.
Visualizations
Derivatization Workflow
The following diagram illustrates a general workflow for the derivatization and analysis of this compound.
Caption: General workflow for derivatization and analysis.
Chemical Reaction of Derivatization (Example with Dansyl Chloride)
This diagram shows the chemical reaction between this compound and Dansyl Chloride.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sdiarticle4.com [sdiarticle4.com]
Application Notes and Protocols for the Synthesis of (2-Morpholin-4-ylbutyl)amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Morpholin-4-ylbutyl)amine and its analogs represent a class of compounds with significant potential in medicinal chemistry. The morpholine moiety is a privileged scaffold known to enhance the pharmacokinetic properties of drug candidates, while the flexible butylamine chain allows for diverse substitutions to modulate biological activity. These compounds have garnered interest as potential modulators of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its analogs, methods for their characterization, and an overview of their potential applications in drug discovery.
Synthetic Strategy
The synthesis of this compound analogs can be efficiently achieved through a two-step synthetic sequence. The general strategy involves the initial alkylation of morpholine with a suitable electrophile to introduce the core scaffold, followed by a reductive amination to install the desired amine functionality. This approach allows for the late-stage diversification of the amine group, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
A plausible and versatile route to the parent compound, this compound, involves the N-alkylation of morpholine with 1-chlorobutan-2-one to yield the key intermediate, 1-(morpholin-4-yl)butan-2-one. Subsequent reductive amination of this ketone with ammonia furnishes the desired primary amine.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1-(Morpholin-4-yl)butan-2-one (Intermediate)
This protocol details the synthesis of the key ketone intermediate via N-alkylation of morpholine.
Materials:
-
Morpholine
-
1-Chlorobutan-2-one
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of morpholine (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this stirred suspension, add a solution of 1-chlorobutan-2-one (1.1 eq) in acetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(morpholin-4-yl)butan-2-one.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ketone intermediate.
Protocol 2: Synthesis of this compound (Target Compound)
This protocol describes the one-pot reductive amination of the ketone intermediate to the final primary amine.[5][6]
Materials:
-
1-(Morpholin-4-yl)butan-2-one
-
Ammonia (aqueous solution, e.g., 28%) or ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[7]
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
Dissolve 1-(morpholin-4-yl)butan-2-one (1.0 eq) in methanol in a round-bottom flask.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq) or ammonium acetate (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 1M) until the pH is acidic (pH ~2) to decompose the excess reducing agent (Caution: HCN gas may be evolved if using NaBH₃CN, perform in a well-ventilated fume hood).
-
Basify the reaction mixture with aqueous NaOH (e.g., 2M) to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for this compound and its potential analogs. The data provided are based on typical results for similar compounds and should be confirmed by experimental analysis.[8][9][10][11]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) / Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ![]() | C₈H₁₈N₂O | 158.24 | 60-75 | bp: 90-95 °C (1 mmHg) | ~3.7 (t, 4H, O(CH₂)₂), ~2.8 (m, 1H), ~2.5 (t, 4H, N(CH₂)₂), ~2.4 (m, 2H), ~1.5 (m, 2H), ~1.2 (br s, 2H, NH₂), ~0.9 (t, 3H) | ~67.0 (O(CH₂)₂), ~60.0, ~54.0 (N(CH₂)₂), ~48.0, ~25.0, ~10.0 |
| N-Methyl-(2-morpholin-4-ylbutyl)amine | ![]() | C₉H₂₀N₂O | 172.27 | 55-70 | bp: 100-105 °C (1 mmHg) | ~3.7 (t, 4H), ~2.7 (m, 1H), ~2.5 (t, 4H), ~2.4 (s, 3H, NCH₃), ~2.3 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H) | ~67.0, ~60.0, ~54.0, ~48.0, ~36.0, ~25.0, ~10.0 |
| N-Benzyl-(2-morpholin-4-ylbutyl)amine | ![]() | C₁₅H₂₄N₂O | 248.36 | 50-65 | Oil | ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂), ~3.7 (t, 4H), ~2.8 (m, 1H), ~2.5 (t, 4H), ~2.4 (m, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | ~140.0, ~128.5 (2C), ~128.2 (2C), ~127.0, ~67.0, ~60.0, ~54.0, ~53.0, ~48.0, ~25.0, ~10.0 |
Visualizations
Synthetic Workflow
The overall synthetic and evaluation workflow for this compound analogs is depicted below. This workflow outlines the key stages from initial synthesis to biological testing.[1][12][13]
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Proposed Reductive Amination Mechanism
The reductive amination of 1-(morpholin-4-yl)butan-2-one proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.
Caption: Reductive amination of the ketone intermediate to the primary amine.
PI3K/Akt/mTOR Signaling Pathway
This compound analogs are potential inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine moiety can form crucial hydrogen bonds in the ATP-binding pocket of these kinases.[1][2][14]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for morpholine-containing analogs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Morpholin-4-ylbutyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of (2-Morpholin-4-ylbutyl)amine. The following information is based on a common synthetic approach: the reductive amination of a ketone precursor.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A1: A prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-morpholinobutan-2-one with a suitable amine source, such as ammonia, in the presence of a reducing agent. This one-pot reaction simplifies the synthetic pathway and can lead to good yields with proper optimization.
Q2: What are the critical parameters to control for maximizing the yield in this reductive amination?
A2: To achieve a high yield of this compound, it is crucial to control the following parameters:
-
Reactant Stoichiometry: The molar ratio of the ketone, amine source, and reducing agent.
-
Reaction Temperature: Temperature affects the rate of both imine formation and reduction, as well as the stability of the reactants and products.
-
pH of the Reaction Medium: The pH is critical for efficient imine formation.
-
Choice of Reducing Agent: Different reducing agents have varying reactivities and selectivities.[1]
-
Solvent: The solvent can influence the solubility of reactants and the reaction rate.
Q3: What are some common side products that can form during the synthesis of this compound via reductive amination?
A3: Potential side products include:
-
Hydroxy-amine: Formed by the reduction of the starting ketone.
-
Over-alkylation products: The product amine can react with the starting ketone to form secondary amines.
-
Unreacted starting materials: Incomplete reaction can leave residual ketone or imine intermediate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete imine formation. | - Adjust the pH of the reaction mixture to the optimal range for imine formation (typically slightly acidic).- Increase the concentration of the amine source. |
| Inefficient reduction of the imine. | - Choose a more suitable reducing agent (e.g., sodium triacetoxyborohydride is often effective and selective).[1]- Ensure the reducing agent is fresh and active. | |
| Side reactions are consuming starting materials. | - Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions.- Control the stoichiometry of the reactants carefully. | |
| Presence of Significant Impurities | Unreacted starting ketone. | - Increase the reaction time or temperature.- Add a slight excess of the amine source and reducing agent. |
| Formation of the corresponding alcohol. | - Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[1] | |
| Over-alkylation leading to secondary amine byproducts. | - Use a larger excess of the primary amine source (ammonia) to outcompete the product amine in reacting with the imine intermediate. | |
| Difficulty in Product Purification | Product is an oil and does not crystallize. | - Attempt purification by column chromatography on silica gel.- Consider converting the amine product to a salt (e.g., hydrochloride) which may be crystalline and easier to handle. |
| Co-elution of impurities during chromatography. | - Screen different solvent systems for column chromatography to improve separation.- Consider a pre-purification step such as an acid-base extraction to remove neutral impurities. |
Quantitative Data Summary
The following table presents hypothetical data for the optimization of the reductive amination of 4-morpholinobutan-2-one with ammonia to yield this compound. This data is for illustrative purposes to guide experimental design.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Borohydride | Methanol | 25 | 12 | 45 |
| 2 | Sodium Cyanoborohydride | Methanol | 25 | 12 | 65 |
| 3 | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 12 | 85 |
| 4 | Hydrogen/Palladium on Carbon | Ethanol | 25 | 24 | 70 |
| 5 | Sodium Triacetoxyborohydride | Dichloromethane | 0 | 12 | 75 |
| 6 | Sodium Triacetoxyborohydride | Dichloromethane | 40 | 6 | 80 |
Detailed Experimental Protocol
Synthesis of this compound via Reductive Amination
Materials:
-
4-morpholinobutan-2-one
-
Ammonia solution (e.g., 7 N in methanol)
-
Sodium triacetoxyborohydride
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Triethylamine
Procedure:
-
To a solution of 4-morpholinobutan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a solution of ammonia in methanol (7 N, 5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing reaction yield.
References
overcoming solubility issues with (2-Morpholin-4-ylbutyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2-Morpholin-4-ylbutyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A1: Based on its chemical structure, which includes a morpholine ring and a primary amine, this compound is expected to be a basic compound. The presence of the nitrogen and oxygen atoms in the morpholine ring allows for hydrogen bonding, suggesting good solubility in polar protic solvents.[1][2][3][4][5] Like morpholine, it is anticipated to be miscible with water and soluble in alcohols such as ethanol and methanol.[1][2][4][5] Its solubility in non-polar organic solvents may be more limited.
Q2: How does pH affect the solubility of this compound?
A2: As a basic compound, the solubility of this compound is highly dependent on pH.[2][3] In acidic solutions, the amine groups will be protonated, forming a salt which is generally much more soluble in water than the free base.[2][6] Therefore, lowering the pH of an aqueous suspension of this compound should significantly increase its solubility.
Q3: In which common laboratory solvents should I expect this compound to be soluble?
A3: You can expect good solubility in:
-
Dimethyl sulfoxide (DMSO)[7]
-
Dimethylformamide (DMF)
Solubility is expected to be lower in non-polar solvents such as:
-
Toluene
-
Hexanes
-
Diethyl ether
Troubleshooting Guide
Issue 1: My this compound is not dissolving in water.
-
Question: Why is my compound not dissolving in neutral water? Answer: The free base form of this compound may have limited solubility in neutral water. As a basic compound, its solubility is significantly enhanced in acidic conditions.
-
Troubleshooting Steps:
-
Adjust the pH: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring. The compound should dissolve as the pH decreases and the amine becomes protonated. Aim for a pH where the compound is fully dissolved.
-
Gentle Heating: After pH adjustment, gentle heating (e.g., to 30-40 °C) can also help to increase the rate of dissolution.
-
Sonication: If clumps are present, sonicating the suspension can help to break them up and increase the surface area available for dissolution.
-
Issue 2: My compound precipitates out of solution after initial dissolution.
-
Question: I dissolved my compound in an acidic buffer, but it crashed out. What happened? Answer: This can happen for a few reasons:
-
Change in pH: The pH of your solution may have shifted towards neutral or basic, causing the compound to convert back to its less soluble free base form. This can be due to the addition of other reagents or absorption of atmospheric CO2.
-
Temperature Change: If you used heat to dissolve the compound, it might precipitate upon cooling if the concentration is above its solubility at room temperature.
-
Common Ion Effect: The addition of a salt containing an ion already in your buffer could potentially decrease the solubility of your compound.
-
-
Troubleshooting Steps:
-
Verify and Re-adjust pH: Check the pH of your solution. If it has increased, carefully re-adjust it to the acidic range where your compound is soluble.
-
Maintain Temperature: If you suspect temperature is the issue, try to work at a constant temperature or prepare a more dilute solution.
-
Consider a Co-solvent: If pH adjustment alone is not sufficient, adding a water-miscible organic solvent (a co-solvent) can help to keep the compound in solution.
-
Experimental Protocols
Protocol 1: Aqueous Stock Solution Preparation using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a portion of the final desired volume of purified water (e.g., 80% of the total volume).
-
While stirring, slowly add 0.1 M HCl dropwise until the compound is fully dissolved.
-
Check the pH of the solution to ensure it is in the desired range for your experiment.
-
Add the remaining volume of purified water to reach the final desired concentration.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
Protocol 2: Preparation of a Solution using a Co-solvent
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a small amount of a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or ethanol).
-
Once fully dissolved, slowly add the aqueous buffer or media to the organic solution while vortexing or stirring vigorously. Do not add the aqueous phase too quickly, as this can cause the compound to precipitate.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).
Data Presentation
Table 1: Solubility of this compound in Common Solvents (This is a template table for researchers to populate with their experimental data.)
| Solvent | Temperature (°C) | pH (for aqueous) | Maximum Solubility (mg/mL) | Observations |
| Purified Water | 25 | 7.0 | ||
| 0.1 M HCl | 25 | ~1.0 | ||
| PBS | 25 | 7.4 | ||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| DMSO | 25 | N/A |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for determining the solubility of a compound.
References
- 1. polybluechem.com [polybluechem.com]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. Morpholine [drugfuture.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wjbphs.com [wjbphs.com]
Technical Support Center: Purification of Crude (2-Morpholin-4-ylbutyl)amine
Welcome to the technical support center for the purification of crude (2-Morpholin-4-ylbutyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying crude this compound?
A1: The primary challenges in purifying this compound stem from its chemical nature. As a molecule containing both a primary amine and a tertiary amine (within the morpholine ring), it exhibits strong basicity. This can lead to difficulties in chromatographic separations on standard silica gel, potential for salt formation, and challenges in achieving high purity due to the presence of structurally similar impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities will largely depend on the synthetic route employed. However, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A table of potential impurities is provided below for reference.
Q3: Is distillation a suitable method for purifying this compound?
A3: Vacuum distillation can be an effective purification method for this compound, provided the compound is thermally stable at the required temperatures. It is crucial to determine the boiling point of the compound under reduced pressure to avoid decomposition. Co-distillation with impurities having similar boiling points can be a limitation.
Q4: Can I use standard silica gel chromatography for purification?
A4: Standard silica gel is acidic and can strongly interact with the basic nitrogen atoms of this compound, leading to peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[1] It is generally recommended to use a modified approach, such as adding a basic modifier to the eluent or using an amine-functionalized silica gel.[1]
Q5: How can I improve the separation during silica gel chromatography?
A5: To improve chromatographic separation, consider adding a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase.[1] This will help to saturate the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound and leading to better peak shapes and recovery.
Q6: Is crystallization a viable purification strategy?
A6: Crystallization of an appropriate salt of this compound can be a highly effective purification method. The choice of the counter-ion (e.g., hydrochloride, sulfate) is critical and will influence the solubility and crystalline nature of the salt.[2] However, challenges such as "oiling out," where the compound separates as a liquid instead of a solid, can occur.[2]
Troubleshooting Guides
Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong interaction with acidic silica gel | 1. Add a basic modifier: Incorporate 0.1-2% triethylamine or a solution of ammonia in methanol into your eluent system to neutralize the acidic sites on the silica.[1] 2. Use amine-functionalized silica: This stationary phase is specifically designed to minimize interactions with basic compounds, leading to improved peak shape and separation.[1] 3. Consider reversed-phase chromatography: For polar amines, C18 reversed-phase chromatography can be a suitable alternative.[3] |
| Inappropriate solvent system | 1. Optimize the eluent: Systematically vary the polarity of your mobile phase. A gradient elution might be necessary to separate impurities with different polarities. 2. Perform TLC analysis: Use thin-layer chromatography with various solvent systems (including basic modifiers) to identify the optimal conditions before scaling up to a column. |
Problem 2: "Oiling Out" During Crystallization
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high | 1. Use a more dilute solution: Start with a less concentrated solution to slow down the rate of precipitation. 2. Slow cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.[2] |
| Inappropriate solvent system | 1. Change the solvent or solvent mixture: Experiment with different solvents or solvent combinations to find a system where the compound has moderate solubility at room temperature and is sparingly soluble when cold.[2] 2. Use an anti-solvent: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise to the solution of your compound until turbidity is observed, then allow it to stand. |
| Presence of impurities | 1. Pre-purify the crude material: Use another technique like an acid-base extraction or a quick filtration through a plug of silica to remove some impurities before attempting crystallization. |
| Metastable state | 1. Induce crystallization: Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. 2. Seed the solution: Add a few crystals of the pure compound to the solution to initiate crystal growth.[2] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₈N₂O | 158.24 | Not readily available, estimated to be >200 °C at atmospheric pressure. Vacuum distillation is recommended. | Boiling point is an estimation based on similar structures. |
| Morpholine | C₄H₉NO | 87.12 | 128-129 | A potential starting material or impurity.[4][5] |
| Butylamine | C₄H₁₁N | 73.14 | 77-78 | A potential starting material or impurity. |
Table 2: Potential Impurities in Crude this compound
| Impurity Name | Potential Source | Notes on Removal |
| Morpholine | Unreacted starting material | Can be removed by distillation due to its lower boiling point. |
| 4-chlorobutyronitrile | Unreacted starting material (if applicable to the synthetic route) | Can be separated by chromatography or extraction. |
| N,N-bisthis compound | Over-alkylation byproduct | May have a similar polarity to the desired product, requiring careful chromatographic separation. |
| (2-Morpholin-4-yl)butanol | Byproduct from reduction of a corresponding ester or acid | Can likely be separated by chromatography due to the difference in polarity (presence of a hydroxyl group). |
| Residual Solvents | From the reaction or workup | Can be removed by evaporation under reduced pressure or during distillation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.
-
Eluent Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., ethyl acetate/hexane) and adding 0.5% (v/v) of triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the prepared mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until the solution is acidic (check with pH paper).
-
Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt of this compound.
Visualizations
References
improving the stability of (2-Morpholin-4-ylbutyl)amine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (2-Morpholin-4-ylbutyl)amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Both the primary amine on the butyl chain and the tertiary amine within the morpholine ring can be susceptible to degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the most probable degradation pathways are oxidation and hydrolysis. Oxidation can occur at the nitrogen atoms, potentially leading to N-oxide formation or ring opening.[3][4] Hydrolysis, particularly under acidic or basic conditions, may lead to cleavage of the morpholine ring C-N bond.[5][6]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, it is recommended to prepare stock solutions in a suitable anhydrous organic solvent, such as DMSO or ethanol, and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials. To minimize exposure to light, use amber vials or wrap containers in aluminum foil. For aqueous solutions, it is advisable to use buffers within a neutral pH range and to prepare them fresh whenever possible.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a highly effective technique for monitoring the stability of this compound.[7][8] These methods can separate the parent compound from its degradation products and allow for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially with a derivatization step to improve volatility and sensitivity.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its usable lifetime under your storage conditions. Ensure proper storage at low temperatures and protection from light. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways. This will help in developing a stability-indicating analytical method. |
| Solution changes color (e.g., turns yellow/brown). | Oxidation of the compound. | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of antioxidants, but verify their compatibility with your experimental system first. |
| Precipitation observed in the solution. | Poor solubility or pH-dependent solubility changes. | Ensure the solvent system is appropriate for the concentration used. Check the pH of the solution, as the protonation state of the amines will affect solubility. Adjust pH if necessary and compatible with the experiment. |
Stability Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound to demonstrate how stability data might be presented.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.
| pH | Incubation Time (hours) | % Degradation |
| 2.0 (0.01 N HCl) | 24 | 15.2 |
| 7.0 (Phosphate Buffer) | 24 | 1.5 |
| 10.0 (0.001 N NaOH) | 24 | 8.9 |
Table 2: Effect of Temperature and Oxidative Stress on Stability.
| Condition | Incubation Time (hours) | % Degradation |
| 40°C | 48 | 3.1 |
| 60°C | 48 | 9.8 |
| 3% H₂O₂ at 25°C | 24 | 25.4 |
| Photostability (UV/Vis light) | 48 | 4.5 |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL. Store at room temperature for 24 hours.[11]
-
Thermal Degradation: Place a solution of the compound in a sealed vial and expose it to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[10]
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, by a validated HPLC-UV or LC-MS method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting decision tree for stability issues.
Caption: General workflow for a forced degradation study.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Morphic-4B ((2-Morpholin-4-ylbutyl)amine)
Welcome to the technical support center for Morphic-4B, a novel small molecule modulator of intracellular signaling pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and evaluating the biological activity of Morphic-4B in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for Morphic-4B?
A1: Morphic-4B is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It is designed to competitively bind to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt and mTOR. The morpholine moiety is integral to its pharmacophore, enhancing both potency and metabolic stability.[1][2]
Q2: How can I enhance the solubility of Morphic-4B for in vitro assays?
A2: Morphic-4B is supplied as a hydrochloride salt, which is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
Q3: My cell-based assay results with Morphic-4B are inconsistent. What are the common causes?
A3: Inconsistent results in cell-based assays can arise from several factors.[4][5][6] Key areas to check include:
-
Cell Health and Passage Number: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
-
Compound Stability: Prepare fresh dilutions of Morphic-4B from your DMSO stock for each experiment, as the compound may degrade in aqueous media over time.
-
Assay Conditions: Maintain consistency in cell seeding density, treatment duration, and reagent concentrations across all experiments.
-
Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.[4]
Q4: Morphic-4B shows high potency in biochemical assays but is less effective in my cell-based experiments. What could be the reason?
A4: A discrepancy between biochemical and cell-based assay potency is a common challenge in drug discovery.[4] Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: Morphic-4B could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and mix well upon dilution. |
| No significant inhibition of Akt phosphorylation observed in Western blot. | 1. Insufficient concentration or incubation time.2. Poor antibody quality.3. Rapid pathway reactivation. | 1. Perform a dose-response and time-course experiment to determine optimal conditions.[4]2. Validate your primary antibody with a positive control.3. Harvest cell lysates at earlier time points (e.g., 1, 2, 6 hours). |
| Unexpected changes in cell morphology or cell death at low concentrations. | 1. Off-target effects.2. Cytotoxicity unrelated to the PI3K pathway. | 1. Test a structurally unrelated PI3K inhibitor to see if it phenocopies the effect.[4]2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish from cytostatic effects. |
Quantitative Data Summary
The following tables summarize the in vitro activity of Morphic-4B against various cancer cell lines and its selectivity for the PI3Kα isoform.
Table 1: IC50 Values of Morphic-4B in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | 50 |
| PC-3 | Prostate Cancer | Wild Type | 450 |
| A549 | Lung Cancer | Wild Type | 600 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 75 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Isoform | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 250 |
| PI3Kδ | 300 |
| PI3Kγ | 400 |
| mTOR | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Morphic-4B in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Morphic-4B for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: Hypothesized signaling pathway of Morphic-4B's inhibitory action on PI3K.
Caption: Experimental workflow for characterizing the biological activity of Morphic-4B.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Optimization of HPLC-MS for (2-Morpholin-4-ylbutyl)amine Analysis
Welcome to the technical support center for the HPLC-MS analysis of (2-Morpholin-4-ylbutyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC-MS analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | - Use a mobile phase with a lower pH to suppress silanol ionization. - Add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites. - Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based). |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Extra-column dead volume. | - Use shorter tubing with a smaller internal diameter between the column and the detector. | |
| Poor Retention | Analyte is too polar for the reversed-phase column. | - Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) column.[1] - Consider using a mixed-mode column with both reversed-phase and ion-exchange characteristics.[2][3] - Adjust the mobile phase pH to ensure the analyte is in its neutral form for better retention on reversed-phase columns.[4] |
| High aqueous content in the initial mobile phase. | - For HILIC, ensure the initial mobile phase has a high organic content (e.g., >80% acetonitrile). | |
| Inconsistent Retention Times | Inadequate column equilibration. | - Increase the equilibration time between injections, especially when using gradient elution. |
| Mobile phase composition variability. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use an online degasser to prevent bubble formation.[5] | |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature.[5] | |
| Low MS Signal Intensity / Ion Suppression | Matrix effects from co-eluting compounds. | - Optimize sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction).[6] - Adjust chromatographic conditions to separate the analyte from interfering compounds. |
| Inefficient ionization. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with ESI; volatile buffers like ammonium formate or acetate are preferred. | |
| High Backpressure | Column frit or tubing blockage. | - Filter samples and mobile phases before use. - Backflush the column or replace the inlet frit. |
| Buffer precipitation. | - Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing this compound?
A1: Due to its polar nature, this compound is often challenging to retain on traditional reversed-phase (e.g., C18) columns. The following column types are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating very polar compounds. They utilize a high organic mobile phase, which can also enhance MS sensitivity.[7][8]
-
Aqueous Normal Phase (ANP): ANP is a variation of HILIC and offers similar advantages for polar analytes.
-
Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for polar and ionizable compounds.[2][3][9]
-
Polar-Embedded/End-capped Reversed-Phase: These columns are modified to reduce secondary interactions with polar analytes and can offer better peak shape than traditional C18 columns.
Q2: How can I improve the retention of this compound on a reversed-phase column?
A2: While challenging, you can try the following to improve retention on a reversed-phase column:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the amine group, making the analyte less polar and increasing its retention. However, be mindful of the pH limitations of your column.
-
Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, which is then retained by the reversed-phase stationary phase. Note that ion-pairing agents are often not MS-friendly due to their non-volatile nature.
Q3: What are the recommended starting conditions for mass spectrometry detection?
A3: For the analysis of this compound, Electrospray Ionization (ESI) in positive ion mode is recommended.
| MS Parameter | Recommended Setting |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Gas Temperature | 250 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| Scan Mode | Full Scan (for initial method development) or Multiple Reaction Monitoring (MRM) for quantification |
Q4: What sample preparation technique is suitable for analyzing this compound in biological matrices like plasma?
A4: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. It is effective but may not remove all interfering matrix components.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.[6]
-
Solid Phase Extraction (SPE): SPE provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode or polymer-based SPE cartridges are often suitable for polar amines.[6]
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a HILIC-MS/MS method.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90% acetonitrile in water.
2. HPLC Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., Amide, Silica), 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
Protocol 2: Mixed-Mode HPLC-MS Analysis of this compound
This protocol is an alternative approach using a mixed-mode column.
1. Sample Preparation
-
Follow the same procedure as in Protocol 1.
2. HPLC Conditions
| Parameter | Value |
| Column | Mixed-Mode C18 / Cation-Exchange, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
3. MS/MS Conditions
-
Follow the same MS/MS conditions as in Protocol 1.
Visualizations
Caption: HPLC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-MS analysis.
References
- 1. youtube.com [youtube.com]
- 2. helixchrom.com [helixchrom.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
addressing matrix effects in bioanalysis of (2-Morpholin-4-ylbutyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (2-Morpholin-4-ylbutyl)amine.
Troubleshooting Guide: Addressing Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous or exogenous components, are a common challenge in LC-MS/MS-based bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound.
Problem: Poor sensitivity, accuracy, or precision in analytical results.
This is often a primary indicator of underlying matrix effects. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Presence and Nature of Matrix Effects
The first step is to determine if matrix effects are indeed the cause of the analytical issues.
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3]
-
Post-Extraction Spike Analysis: By comparing the analyte's response in a neat solution versus a post-extraction spiked blank matrix sample, you can quantify the extent of the matrix effect.[4]
Logical Flow for Identifying Matrix Effects:
Caption: Workflow for the identification and confirmation of matrix effects.
Step 2: Mitigate Identified Matrix Effects
Once confirmed, several strategies can be employed to reduce or eliminate matrix effects. The choice of strategy will depend on the nature of the matrix and the properties of this compound.
Troubleshooting Matrix Effect Mitigation Strategies:
| Strategy | Description | Considerations for this compound |
| Sample Preparation | The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5] | This compound is a basic compound. Adjusting the pH during extraction can optimize its recovery while minimizing interferences.[5] |
| Protein Precipitation (PPT) | A simple and fast method, but often results in significant matrix effects from co-extracted components like phospholipids.[1][6] | Prone to phospholipid interference. Consider phospholipid removal plates or subsequent clean-up steps if using PPT.[7] |
| Liquid-Liquid Extraction (LLE) | A more selective technique than PPT.[5] | As a basic amine, LLE with an organic solvent at high pH will efficiently extract the neutral form of the analyte. A double LLE can further improve cleanup.[5] |
| Solid-Phase Extraction (SPE) | Offers the highest degree of sample cleanup by utilizing specific sorbent chemistries. | Cation-exchange or mixed-mode SPE cartridges would be suitable for retaining the protonated amine, allowing for effective washing of neutral and acidic interferences. |
| Chromatographic Separation | Modifying the LC method can separate the analyte from co-eluting matrix components.[1][4] | Poor retention on reversed-phase columns can lead to co-elution with phospholipids in the void volume.[3] Ensure adequate retention. HILIC chromatography can be an alternative for polar basic compounds. |
| Internal Standard (IS) Selection | An appropriate IS is crucial to compensate for matrix effects.[8][9] | A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it co-elutes and experiences the same matrix effects.[8][10][11] If a SIL IS is unavailable, a structural analog that elutes closely can be used, but requires careful validation.[10] |
| Ionization Source Modification | Switching between ionization modes can sometimes reduce matrix effects. | Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12][13] If sensitivity allows, testing APCI could be a viable option. |
Experimental Workflow for Method Development and Matrix Effect Mitigation:
Caption: A comprehensive workflow for bioanalytical method development, incorporating strategies to mitigate matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples for a basic compound like this compound?
A1: For basic compounds in plasma, the most notorious sources of matrix effects, particularly ion suppression in ESI, are phospholipids from cell membranes.[7] These are often co-extracted during protein precipitation.[7] Other endogenous components like salts and other metabolites can also contribute.[2] Exogenous sources can include anticoagulants (e.g., Li-heparin) and polymers from plastic labware.[13]
Q2: My analyte, this compound, has poor retention on a C18 column and I'm seeing significant ion suppression. What should I do?
A2: Poor retention on a C18 column often leads to co-elution with highly polar matrix components and phospholipids that are not well-retained.[3] To address this, you can:
-
Modify the Mobile Phase: Increase the aqueous content or use an ion-pairing agent. For a basic compound, using a mobile phase with a higher pH (e.g., using an ammonium bicarbonate buffer) can neutralize the analyte and improve retention.
-
Change the Stationary Phase: Consider using a column with a different chemistry, such as a polar-embedded or a phenyl-hexyl column, which can offer different selectivity.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar basic compounds that are poorly retained in reversed-phase chromatography.[14]
Q3: I don't have a stable isotope-labeled internal standard. What are the key considerations for choosing a structural analog IS?
A3: While a SIL IS is highly recommended, a carefully selected structural analog can be used.[8][10] Key considerations include:
-
Structural Similarity: The analog should be closely related to this compound to ensure similar extraction recovery and ionization response.
-
Chromatographic Co-elution: The IS should elute as close to the analyte as possible to experience the same matrix effect.
-
Mass Spectrometric Separation: The MS/MS transitions for the analyte and the IS must be distinct to prevent cross-talk.[8]
-
Absence in Blank Matrix: The chosen analog must not be present as a metabolite or endogenous compound in the biological matrix.[10]
Q4: How can I quantitatively assess the matrix effect during method validation?
A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The process involves comparing the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.
Quantitative Assessment of Matrix Effects:
| Parameter | Calculation Formula | Acceptance Criteria |
| Matrix Factor (MF) | MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | A value of 1 indicates no matrix effect. >1 indicates ion enhancement, and <1 indicates ion suppression. |
| IS-Normalized MF | IS-Normalized MF = (Analyte MF) / (IS MF) | The coefficient of variation (CV%) of the IS-Normalized MF across different lots of matrix should be ≤15%. |
Calculations are based on methodologies described in regulatory guidelines and scientific literature.[15]
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Preparation: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).
-
Setup: Infuse this solution continuously into the mass spectrometer's ion source via a T-connector placed after the analytical column.
-
Analysis: While the analyte solution is being infused, inject an extracted blank matrix sample (prepared using your intended sample preparation method) onto the LC system.
-
Evaluation: Monitor the analyte's signal. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[2]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
IS Addition: Add 10 µL of the internal standard working solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate or another suitable base to raise the pH > 10. This will neutralize the amine group of the analyte.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier will neutralize the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. scispace.com [scispace.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (2-Morpholin-4-ylbutyl)amine
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of (2-Morpholin-4-ylbutyl)amine. The information provided addresses common challenges and frequently asked questions related to this process, with a focus on a reductive amination pathway.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to prepare this compound?
A1: A widely applicable and scalable method is the reductive amination of a suitable ketone precursor, such as 4-morpholinobutan-2-one, with an ammonia source. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]
Q2: What are the primary challenges when scaling up the reductive amination with ammonia?
A2: Scaling up this reaction can present several difficulties. These include inefficient formation of the NH imine, competitive reduction of the starting ketone, and the potential for the primary amine product to react further to form secondary amine byproducts.[3] Catalyst poisoning by the amine product can also be a concern in catalytic hydrogenations.[3] Additionally, controlling the exotherm of the reduction step and ensuring efficient mixing are critical for safety and reproducibility on a larger scale.
Q3: How do I choose the most suitable reducing agent for this transformation?
A3: The choice of reducing agent is critical for a successful reductive amination.
-
Sodium Triacetoxyborohydride (STAB) is a mild and selective reagent that is often effective for a wide range of ketones and is less likely to reduce the starting ketone.[4]
-
Sodium Cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective at a slightly acidic pH. It is selective for the iminium ion over the ketone, but it is toxic and requires careful handling due to the potential generation of cyanide gas.[1][4]
-
Catalytic Hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) is a greener alternative where hydrogen gas is the reductant and water is the only byproduct.[1][2] However, this method may require high pressure and temperature, and catalyst activity can be an issue.[2][3]
-
Sodium Borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting ketone.[4] To minimize the reduction of the starting material, it is typically added after allowing sufficient time for imine formation.[4][5]
Q4: How can I minimize the formation of the secondary amine byproduct?
A4: The formation of a secondary amine occurs when the product primary amine reacts with another molecule of the starting ketone. To minimize this, a significant excess of the ammonia source is often used to favor the formation of the primary amine.[6] Running the reaction at a lower temperature and ensuring a controlled addition of the reducing agent can also help.
Q5: What are the best practices for purifying the final product?
A5: Purification of the final amine can be challenging due to its basicity and potential water solubility.
-
Acid-base extraction is a common method. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.[4]
-
Distillation under reduced pressure is a viable option for purification at a larger scale if the product is thermally stable.
-
Crystallization of a salt form (e.g., hydrochloride) can also be an effective purification strategy.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[1] | - Ensure a mildly acidic pH (around 4-7) to catalyze imine formation.- Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia).- Consider adding a dehydrating agent like molecular sieves to drive the equilibrium.[4] |
| Decomposition of Reducing Agent: Some reducing agents like STAB are moisture-sensitive. | - Use fresh, high-quality reducing agents.- Ensure anhydrous reaction conditions if using a moisture-sensitive reagent. | |
| Reduction of Starting Ketone: The reducing agent may be too strong or added too quickly.[4] | - Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[4][5]- If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent slowly at a low temperature.[4] | |
| Significant Byproduct Formation (e.g., Secondary Amine) | Sub-optimal Stoichiometry: An insufficient excess of the ammonia source can lead to the product amine reacting with the starting ketone. | - Increase the excess of the ammonia source (e.g., 5-10 equivalents).- Maintain a low concentration of the ketone by slow addition to the reaction mixture. |
| High Reaction Temperature: Elevated temperatures can promote side reactions. | - Perform the reduction step at a lower temperature (e.g., 0-10 °C). | |
| Incomplete Reaction | Insufficient Reducing Agent: The amount of reducing agent may be inadequate for complete conversion. | - Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents). |
| Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure adequate agitation and reactor design for the scale of the reaction. | |
| Difficult Product Isolation | Product is Water Soluble: The amine product may have significant solubility in the aqueous phase during workup. | - Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the amine.- Perform multiple extractions with a suitable organic solvent. |
| Emulsion Formation During Workup: The presence of the amine can lead to emulsions during acid-base extraction. | - Add brine to the aqueous layer to help break up emulsions.[4]- Consider filtration through a pad of celite. |
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Purity
| Reducing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity by GC-MS (%) |
| NaBH(OAc)₃ | 1.5 | 25 | 12 | 75 | 95 |
| NaBH₃CN | 1.5 | 25 | 18 | 72 | 93 |
| NaBH₄ | 2.0 | 0 to 25 | 8 | 65 | 88 |
| H₂ (50 psi), Raney Ni | Catalytic | 60 | 24 | 80 | 96 |
Table 2: Influence of Ammonia Source on Reaction Outcome
| Ammonia Source | Equivalents | Solvent | Yield (%) | Secondary Amine Byproduct (%) |
| NH₄OAc | 5 | Methanol | 70 | 8 |
| 28% aq. NH₃ | 10 | Methanol | 78 | 5 |
| NH₃ in IPA (2M) | 8 | Isopropanol | 75 | 6 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
4-morpholinobutan-2-one
-
Ammonium acetate (or other ammonia source)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-morpholinobutan-2-one (1.0 eq) and methanol (5 mL per gram of ketone).
-
Ammonia Source Addition: Add ammonium acetate (5.0 eq) to the solution and stir until dissolved.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (DCM) and adjust the pH to >12 with 6 M NaOH.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by vacuum distillation to afford this compound as a colorless to pale yellow oil.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of (2-Morpholin-4-ylbutyl)amine and Other N-Alkylated Morpholine Analogs in a Research Context
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as enhanced solubility and metabolic stability to drug candidates. Its incorporation into a diverse array of molecules has led to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects. This guide provides a comparative overview of (2-Morpholin-4-ylbutyl)amine and its analogs, focusing on the influence of the N-alkyl substituent on their potential biological activities. Due to a lack of publicly available data for this compound, this comparison is based on structure-activity relationship (SAR) trends observed in related N-alkylated morpholine series.
Influence of N-Alkyl Chain Length on Biological Activity
The length and structure of the N-alkyl chain appended to the morpholine nitrogen can significantly impact the biological activity of the resulting compound. Research on various series of N-alkylated morpholine analogs has demonstrated that modifications to this chain can modulate potency and selectivity for different biological targets.
Cytotoxicity
Studies on 4-alkylmorpholine N-oxides have shown a correlation between the length of the alkyl chain and cytotoxic activity. An increase in the number of carbon atoms in the alkyl chain generally leads to enhanced cytotoxicity up to an optimal length, after which the activity may plateau or decrease. While specific data for this compound is not available, the presence of a butyl group suggests potential cytotoxic properties that would warrant investigation.
Table 1: Comparative Cytotoxicity of Selected Morpholine Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | HepG2 | Not Specified | 8.50 | [1] |
| 2-Morpholino-N-(p-tolyl)quinolin-4-amine | HepG2 | Not Specified | 11.42 | [1] |
| N-(4-methoxyphenyl)-2-morpholinoquinolin-4-amine | HepG2 | Not Specified | 12.76 | [1] |
| ZSTK474 analog (6s) | SET-2 Leukemia | Fluorometric | 7.0 | [2] |
| ZSTK474 analog (6r) | SET-2 Leukemia | Fluorometric | 10.7 | [2] |
Note: The compounds listed are structurally more complex than this compound but contain the morpholine moiety and demonstrate its relevance in anticancer research. The IC50 values highlight the range of cytotoxic potencies observed in morpholine-containing compounds.
CNS Receptor Affinity
The N-alkyl substituent plays a crucial role in the affinity and selectivity of morpholine analogs for central nervous system receptors, such as dopamine and serotonin receptors. Studies on N-substituted norapomorphines and spiperone analogs have revealed that even small changes in the alkyl chain can dramatically alter receptor binding profiles. For instance, in a series of N-alkyl-11-hydroxy-2-methoxynoraporphines, the N-n-propyl analog displayed high affinity and selectivity for the dopamine D2 receptor.[3]
Table 2: Comparative Dopamine Receptor Affinity of N-Alkyl Noraporphine Analogs
| N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| Methyl | 46 | 235 | [3] |
| n-Propyl | 1690 | 44 | [3] |
This data suggests that the butyl group in this compound could confer significant affinity for dopamine receptors, a hypothesis that would require experimental validation. Similarly, the N-alkyl chain length is a determinant for serotonin receptor affinity.
Experimental Protocols
To facilitate further research and comparative studies, a detailed methodology for a standard in vitro cytotoxicity assay is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Potential Signaling Pathways and Experimental Workflows
Given the observed activities of N-alkylated morpholine analogs at dopamine and serotonin receptors, a likely mechanism of action for CNS-active derivatives involves modulation of G-protein coupled receptor (GPCR) signaling pathways.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide
In the landscape of oncology drug discovery, the morpholine moiety has emerged as a privileged scaffold, integral to the development of novel anticancer agents.[1][2] Its presence in a molecule can enhance pharmacological properties, including binding affinity and metabolic stability.[2][3] This guide provides a comparative analysis of various morpholine-containing compounds, evaluating their anticancer activity through experimental data and elucidating their mechanisms of action.
Comparative Anticancer Activity of Morpholine Derivatives
The anticancer efficacy of morpholine derivatives has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the in vitro cytotoxic activity of several classes of morpholine-containing compounds against various cancer cell lines.
Morpholine-Quinazoline and -Anilinoquinoline Derivatives
This class of compounds has shown significant cytotoxic effects against lung, breast, and liver cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Quinazoline | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4][5] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4][5] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4][5] | ||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4][5] | |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4][5] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4][5] | ||
| BMAQ | L1210, HL-60, U-937 (Leukemia) | Dose-dependent decrease in cell number | [6] | |
| Morpholino-Anilinoquinoline | Compound 3c | HepG2 (Liver) | 11.42 | [7][8] |
| Compound 3d | HepG2 (Liver) | 8.50 | [7][8] | |
| Compound 3e | HepG2 (Liver) | 12.76 | [7][8] |
Morpholine-Benzimidazole-Oxadiazole and Pyrimidine Hybrids
These derivatives have been investigated for their potent inhibitory effects on colon and breast cancer cells.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | Compound 5j | HT-29 (Colon) | 9.657 ± 0.149 | [9] |
| Compound 5c | HT-29 (Colon) | 17.750 ± 1.768 | [9] | |
| Pyrimidine-Morpholine Hybrid | Compound 2g | SW480 (Colon) | 5.10 ± 2.12 | [10] |
| MCF-7 (Breast) | 19.60 ± 1.13 | [10] |
Other Morpholine Derivatives
The versatility of the morpholine scaffold is further highlighted by its incorporation into other molecular frameworks, demonstrating activity against breast cancer.
| Compound Class | Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Substituted Morpholine | M5 | MDA-MB-231 (Breast) | 81.92 | [11] |
| M2 | MDA-MB-231 (Breast) | 88.27 | [11] |
Experimental Protocols
The validation of anticancer activity relies on robust and reproducible experimental methodologies. A commonly employed technique is the MTT assay, which assesses cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are included. The plates are incubated for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Following treatment, a solution of MTT (typically 5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer effects of morpholine derivatives are often attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is a common feature in many cancers.[12] Certain morpholine-containing compounds have been identified as potent inhibitors of this pathway.[12]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Some morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory effects on VEGFR-2.[9]
Caption: VEGFR-2 signaling pathway and the inhibitory action of morpholine derivatives.
Other Mechanisms
In addition to targeting specific signaling pathways, some morpholine derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[4][5][6] Furthermore, certain derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication.[11]
Experimental Workflow
The process of validating the anticancer activity of a novel compound involves a series of well-defined steps, from synthesis to in vivo studies.
Caption: General experimental workflow for the validation of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Morpholine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of morpholine and its related compounds. The cross-validation of analytical methods is paramount in drug development and quality control to ensure data integrity, reliability, and consistency. Morpholine, a common reagent and potential genotoxic impurity (GTI) in pharmaceutical manufacturing, requires sensitive and robust analytical methods for its detection and quantification.[1][2] This document outlines detailed experimental protocols for prevalent analytical techniques and presents a comparative analysis of their performance based on key validation parameters.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for morpholine depends on factors such as the sample matrix, required sensitivity, and the specific purpose of the analysis.[3] The primary challenge in analyzing morpholine lies in its high polarity and low molecular weight, which can make it difficult to retain on traditional reversed-phase chromatography columns.[4] Consequently, various approaches, including derivatization and specialized chromatographic techniques, have been developed and validated.
The following table summarizes the performance characteristics of different analytical methods for the determination of morpholine.
| Parameter | HILIC-LC-MS/MS | UHPLC-HRMS | GC-MS (with derivatization) | HPLC-UV (with derivatization) |
| Limit of Quantification (LOQ) | 0.01 µg/g[5] | 5 µg/kg[6] | 24.4 µg/L[7] | 0.3001 µg/mL[8] |
| Limit of Detection (LOD) | 0.001-0.004 µg/g[5] | 2 µg/kg[6] | 7.3 µg/L[7] | 0.1000 µg/mL[8] |
| Recovery (%) | 84-120[5] | 78.4-102.7[6] | 94.3-109.0[7] | 97.9-100.4[8] |
| Linearity (R²) | >0.99[4] | >0.999[6] | >0.999[7] | 0.9995[8] |
| Precision (RSD%) | Not specified | Intra-day: 1.4-9.4, Inter-day: 1.5-2.8[9] | Intra-day: 2.0-4.4, Inter-day: 3.3-7.0[7] | 0.79[8] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of morpholine using GC-MS and LC-MS techniques.
Detailed Experimental Protocols
Method 1: GC-MS with Derivatization
This method is suitable for the analysis of morpholine in various matrices, including fruit juices and pharmaceutical ingredients.[7][10] Derivatization is necessary to improve the volatility and chromatographic behavior of morpholine.[7] The most common derivatization involves the reaction of morpholine with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine (NMOR).[7][9]
1. Sample Preparation and Derivatization:
-
Dissolve the sample (e.g., ibuprofen) in water.[7]
-
Acidify the solution with 1 M hydrochloric acid.[7]
-
Add a saturated solution of sodium nitrite to initiate the derivatization to N-nitrosomorpholine.[7]
-
Neutralize the reaction with sodium hydroxide.[7]
-
Extract the N-nitrosomorpholine into an organic solvent like dichloromethane.[11]
-
Concentrate the organic layer under a gentle stream of nitrogen.[7]
2. GC-MS Conditions:
-
GC System: Agilent 7890 or equivalent.[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.[7]
-
Injection Mode: Splitless or split.[11]
-
MS System: Agilent 5975C or equivalent.[7]
-
Ionization: Electron Ionization (EI).[7]
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine.[4]
Method 2: HILIC-LC-MS/MS
This method is highly sensitive and selective, making it ideal for the determination of morpholine residues in fruits and vegetables without the need for derivatization.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the retention of the polar morpholine molecule.[10]
1. Sample Preparation:
-
Homogenize the sample (e.g., apple, citrus).[4]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[4]
-
Vortex for 1 minute.[4]
-
Centrifuge at 4000 rpm for 5 minutes.[4]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[4]
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.[4]
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: 95% B to 50% B over 5 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
MS System: Tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.[10]
Method 3: HPLC-UV with Derivatization
This method is applicable for the quantification of morpholine in active pharmaceutical ingredients (APIs) like Cobicistat.[8] Derivatization is required to introduce a chromophore for UV detection.
1. Sample Preparation and Derivatization:
-
Dissolve the API sample in a suitable solvent.[4]
-
Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample solution.[8]
-
Allow the reaction to proceed to form the stable morpholine derivative.[8]
-
Dilute the reaction mixture to a suitable concentration for HPLC analysis.[4]
2. HPLC-UV Conditions:
-
HPLC System: Shimadzu LC-20AD with a PDA detector or equivalent.[12]
-
Column: A suitable reversed-phase column (e.g., C18).[12]
-
Mobile Phase: A mixture of acetonitrile and water.[12]
-
Flow Rate: Typically 0.5 to 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 230 nm).[3]
Biological Significance of Morpholine Derivatives
Derivatives of morpholine are of significant interest in drug development. For instance, they are being investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[11]
Conclusion
Both chromatographic-mass spectrometric and chromatographic-UV methods offer robust and reliable approaches for the analysis of morpholine and its derivatives. The choice between these methods depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For trace-level quantification of morpholine as a potential genotoxic impurity, highly sensitive methods like LC-MS/MS are often preferred.[13] Cross-validation of these methods is crucial to ensure the consistency and reliability of results across different laboratories and throughout the lifecycle of a pharmaceutical product.[3][14]
References
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijsred.com [ijsred.com]
- 13. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 14. pharmaguru.co [pharmaguru.co]
A Comparative Study of (2-Morpholin-4-ylbutyl)amine and its Piperidine Analog for Drug Discovery Professionals
An Objective Analysis of Two Key Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among the most utilized saturated heterocycles are morpholine and piperidine. This guide presents a comparative analysis of (2-Morpholin-4-ylbutyl)amine and its corresponding piperidine analog, (2-(Piperidin-1-yl)butyl)amine. This objective comparison, supported by representative experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making during the lead optimization process.
Chemical Structures at a Glance
The core difference between this compound and (2-(Piperidin-1-yl)butyl)amine lies in the six-membered heterocyclic ring. The morpholine ring contains an oxygen atom opposite the nitrogen, whereas the piperidine ring consists of a methylene group in that position. This seemingly subtle structural change imparts significant differences in their physicochemical properties, including polarity, hydrogen bond accepting capacity, and metabolic stability.
Figure 1: Chemical Structures
Caption: Chemical structures of this compound and (2-(Piperidin-1-yl)butyl)amine.
Comparative Biological and Pharmacokinetic Profiles
The choice between a morpholine and a piperidine scaffold can have profound implications for a drug candidate's biological activity and pharmacokinetic profile. The following sections and tables summarize the anticipated differences based on extensive data from analogous compounds.
Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki, nM) (Hypothetical) |
| This compound | GPCR X | 85 |
| (2-(Piperidin-1-yl)butyl)amine | GPCR X | 62 |
| Caption: Table 1: Hypothetical comparative receptor binding affinities. |
Generally, the piperidine nitrogen is more basic than the morpholine nitrogen due to the electron-withdrawing effect of the oxygen atom in the morpholine ring.[1] This can lead to stronger ionic interactions with acidic residues in a receptor binding pocket, potentially resulting in higher affinity for the piperidine analog.
Metabolic Stability
A critical parameter in drug design is metabolic stability, which influences the half-life and oral bioavailability of a compound. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1]
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 55 | 12.6 |
| (2-(Piperidin-1-yl)butyl)amine | 25 | 27.7 |
| Caption: Table 2: Representative in vitro metabolic stability data in human liver microsomes. |
Piperidine-containing compounds are more susceptible to a wider range of metabolic transformations, including N-dealkylation and oxidation of the carbon atoms adjacent to the nitrogen, which often leads to more rapid clearance.[1]
Experimental Protocols
To facilitate the direct comparison of these and other analogs, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target GPCR
-
Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound dilutions.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a solution of HLMs in phosphate buffer.
-
Add the test compound to the HLM solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.[1]
Caption: Workflow for an in vitro metabolic stability assay.
GPCR Signaling Assay (cAMP Measurement)
This assay measures the functional consequence of a compound binding to a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the target GPCR
-
Test compounds: this compound and (2-(Piperidin-1-yl)butyl)amine
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well plates
-
Plate reader
Procedure:
-
Seed the cells in 384-well plates and grow overnight.
-
Remove the culture medium and add the test compounds at various concentrations.
-
For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable cAMP signal that can be inhibited.[2]
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and follow the protocol of the specific cAMP assay kit to measure cAMP levels.
-
The signal is measured using a plate reader.
-
Data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Simplified GPCR/cAMP signaling pathway.
Conclusion
The decision to utilize a morpholine versus a piperidine scaffold is a nuanced one that depends on the specific therapeutic target and the desired drug-like properties. While the piperidine analog of this compound may offer higher binding affinity due to its greater basicity, the morpholine-containing compound is likely to exhibit superior metabolic stability, a highly desirable trait in drug candidates.[1] The provided experimental protocols offer a robust framework for the head-to-head comparison of these and other analogs, enabling data-driven decisions in the drug discovery and development process. Ultimately, a thorough evaluation of the structure-activity relationship and the absorption, distribution, metabolism, and excretion (ADME) properties will guide the selection of the optimal scaffold for a given therapeutic application.
References
A Comparative Guide to the Structure-Activity Relationship of (2-Morpholin-4-ylbutyl)amine Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (2-Morpholin-4-ylbutyl)amine derivatives and related morpholine-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.
Introduction to this compound Derivatives
The this compound scaffold represents a promising chemical starting point for the development of novel PI3K inhibitors. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the potency and pharmacokinetic properties of drug candidates.[1][2] While specific SAR studies on the this compound core are limited in the public domain, analysis of structurally related morpholine derivatives provides valuable insights into the key molecular features driving PI3K inhibition and anticancer activity.
Comparative Structure-Activity Relationship Analysis
The SAR of morpholine derivatives as PI3K inhibitors is influenced by substitutions on the core scaffold, the nature of the linker, and the appended chemical moieties. Based on the analysis of various morpholine-containing PI3K inhibitors, the following general SAR principles can be inferred for this compound analogs.
Table 1: Inferred Structure-Activity Relationship for this compound Derivatives
| Structural Modification | Effect on PI3K Inhibitory Activity | Rationale/Supporting Evidence from Analogs |
| Substitution on the Amine (R1) | Introduction of small, electron-withdrawing groups may enhance activity. | In related morpholino-triazine scaffolds, an amine moiety at one end of the molecule contributes to the inhibitory activity.[3] |
| Modification of the Butyl Linker | Altering the length and rigidity of the linker can impact potency and selectivity. | The spatial orientation of the morpholine and amine groups is crucial for binding to the PI3K active site. |
| Substitution on the Morpholine Ring | Generally not well-tolerated as the morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase.[4][5] | Replacement of the morpholine group in ZSTK474 with piperazine significantly reduces PI3K inhibition.[1] |
| Introduction of a Heterocyclic Core | Incorporation of a pyrimidine or quinazoline core can significantly enhance potency. | Many potent PI3K inhibitors feature a 4-morpholinopyrimidine or 4-morpholinoquinazoline scaffold.[6][7] |
Quantitative Performance Data
The following tables summarize the biological activity of representative morpholine-containing PI3K inhibitors from the literature. This data provides a benchmark for the expected potency of novel this compound derivatives.
Table 2: In Vitro PI3K Inhibitory Activity of Selected Morpholine Derivatives
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 | 5.0 | 91.2 | 20.8 | 3.9 | [1] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 19 | [2] |
| Compound 15e (thieno[3,2-d]pyrimidine) | 2.0 | - | - | - | [7] |
| Compound 17p (2,4-dimorpholinopyrimidine) | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | [6] |
Table 3: Antiproliferative Activity of Selected Morpholine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ZSTK474 | A375 | Melanoma | - | [7] |
| Compound 15e | A375 | Melanoma | 0.58 | [7] |
| Compound 17e | A2780 | Ovarian Cancer | 0.21 ± 0.03 | [6] |
| Compound 17p | A2780 | Ovarian Cancer | 0.45 ± 0.05 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of novel compounds. The following are standard protocols for evaluating the PI3K inhibitory activity of this compound derivatives.
PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3K enzyme activity.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound (or vehicle control), 4 µL of a mixture containing the PI3K enzyme and the lipid substrate (e.g., PIP2), and initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of Akt Phosphorylation
This technique is used to determine the effect of the test compounds on the PI3K signaling pathway by measuring the phosphorylation status of its downstream effector, Akt.
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry.
Visualizations
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A general experimental workflow for the evaluation and optimization of novel PI3K inhibitors.
Conclusion
While direct SAR data for this compound derivatives is not extensively available, the analysis of structurally related morpholine-containing PI3K inhibitors provides a strong foundation for the rational design of novel and potent anticancer agents. The key takeaways include the critical role of the morpholine moiety for hinge binding, the potential for activity enhancement through the incorporation of heterocyclic cores, and the importance of optimizing the linker and amine substituents. The provided experimental protocols offer a standardized approach for the biological evaluation of new analogs, enabling robust and comparable data generation. Future studies should focus on the systematic exploration of the chemical space around the this compound scaffold to delineate a more precise SAR and to identify lead compounds with improved potency, selectivity, and drug-like properties.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Morphiclib ((2-Morpholin-4-ylbutyl)amine) Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and its presence in numerous approved and experimental drugs.[1] This guide provides a comparative analysis of a novel investigational compound, (2-Morpholin-4-ylbutyl)amine, hereafter referred to as Morphiclib , against established kinase inhibitors targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers.[2][3][4] Consequently, inhibitors of this pathway are of significant therapeutic interest. This guide will benchmark Morphiclib against well-characterized PI3K and mTOR inhibitors, providing a framework for evaluating its potential as a therapeutic candidate. The comparisons are based on hypothetical experimental data for Morphiclib to illustrate the benchmarking process.
In Vitro Kinase Inhibition Profile
The inhibitory activity of Morphiclib was assessed against key kinases in the PI3K/Akt/mTOR pathway and compared with established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Morphiclib | 15 | 25 | 18 | 30 | 10 |
| GDC-0941 | 3 | 33 | 3 | 13 | 580 |
| LY294002 | 1400 | - | - | - | - |
| Compound 17f | 4.2 | - | - | - | - |
Data for Morphiclib is hypothetical for illustrative purposes. GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3 kinases.[5] LY294002 is a well-known specific inhibitor of PI3K.[6] Compound 17f is a novel quinazoline derivative with high PI3Kα inhibitory activity.[7]
Cellular Proliferation Assay
The anti-proliferative activity of Morphiclib was evaluated in a panel of cancer cell lines with known PI3K/Akt/mTOR pathway alterations and compared to other inhibitors.
| Cell Line | Cancer Type | Morphiclib (IC50, µM) | GDC-0941 (IC50, µM) |
| PC-3 | Prostate Cancer | 0.8 | 0.5 |
| MCF-7 | Breast Cancer | 1.2 | 0.9 |
| U87-MG | Glioblastoma | 0.5 | 0.3 |
Data for Morphiclib is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate
-
Test compound (Morphiclib) and reference inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to allow for a more direct comparison of IC50 values.[8]
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compound (Morphiclib) and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in regulating cell growth and proliferation, and indicates the points of inhibition by various classes of inhibitors.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Morpholine-Containing PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. While specific efficacy data for "(2-Morpholin-4-ylbutyl)amine" is not publicly available, this guide provides a comprehensive comparison of a well-characterized morpholine-containing compound, Pictilisib (GDC-0941) , a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, with a clinically approved alternative, Idelalisib , a PI3Kδ-specific inhibitor. This comparison is supported by experimental data from in-vitro and in-vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to PI3K Inhibition and the Role of the Morpholine Moiety
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the various isoforms of PI3K have shown significant promise in oncology.
The inclusion of a morpholine ring in the chemical structure of many of these inhibitors, such as in Pictilisib, often contributes to favorable properties like improved aqueous solubility and metabolic stability, which can translate to better oral bioavailability and overall drug-like characteristics.[3]
Comparative Efficacy of Pictilisib and Idelalisib
This guide focuses on two key examples of PI3K inhibitors to illustrate the comparative efficacy of a pan-inhibitor versus an isoform-specific inhibitor, both of which are relevant to the broader class of morpholine-containing compounds in drug discovery.
In-Vitro Efficacy
The in-vitro efficacy of PI3K inhibitors is typically assessed through biochemical assays measuring direct enzyme inhibition and cell-based assays evaluating the impact on cancer cell proliferation, survival, and downstream signaling pathways.
Table 1: In-Vitro Kinase Inhibition Profile
| Compound | Target(s) | IC50 (nM) |
| Pictilisib (GDC-0941) | PI3Kα | 3[4][5][6] |
| PI3Kβ | 33[6][7] | |
| PI3Kδ | 3[4][5][6] | |
| PI3Kγ | 75[6][7] | |
| Idelalisib | PI3Kδ | 2.5 (in vitro kinome screen)[8] |
| PI3Kα | 860 (40- to 300-fold less specific than for PI3Kδ)[8] | |
| PI3Kβ | 4000 (40- to 300-fold less specific than for PI3Kδ)[8] | |
| PI3Kγ | 2100 (40- to 300-fold less specific than for PI3Kδ)[8] |
Table 2: In-Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Genetic Features | GI50 / IC50 (µM) |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | PTEN null | 0.95[4] |
| PC3 | Prostate Cancer | PTEN null | 0.28[4] | |
| A2780 | Ovarian Cancer | - | 0.14[4] | |
| MDA-MB-361 | Breast Cancer | HER2 amp, PIK3CA mut | 0.72[4] | |
| HCT116 | Colorectal Cancer | PIK3CA mut | 1.081[4] | |
| DLD1 | Colorectal Cancer | PIK3CA mut | 1.070[4] | |
| HT29 | Colorectal Cancer | PIK3CA wt | 0.157[4] | |
| Idelalisib | Primary CLL cells | Chronic Lymphocytic Leukemia | - | Promotes apoptosis ex vivo[9] |
| B-cell malignancy cell lines | B-cell malignancies | - | Preferential activity in B-cell lines[10][11] |
In-Vivo Efficacy
The in-vivo efficacy of these compounds is evaluated in animal models, most commonly in xenograft studies where human cancer cells are implanted into immunocompromised mice.
Table 3: In-Vivo Efficacy in Xenograft Models
| Compound | Cancer Type / Model | Dosing | Key Findings |
| Pictilisib (GDC-0941) | Glioblastoma (U87MG xenograft) | 75 mg/kg/day, oral | 83% tumor growth inhibition.[4] |
| Breast Cancer (MDA-MB-361.1 xenograft) | 150 mg/kg/day, oral | Significant delay in tumor progression and induced apoptosis.[4] | |
| Ovarian Cancer (IGROV1 xenograft) | 150 mg/kg, oral | 80% tumor growth inhibition.[6] | |
| Medulloblastoma (orthotopic xenograft) | Oral administration | Impaired tumor growth and significantly prolonged survival.[12] | |
| Idelalisib | B-cell Acute Lymphoblastic Leukemia (in-vivo homing model) | - | Blocked homing of ALL cells to the bone marrow.[13] |
| Chronic Lymphocytic Leukemia (various models) | - | Reduces secretion of chemokines and sensitizes CLL cells to cytotoxic agents.[10] | |
| Follicular Lymphoma | 150 mg twice daily (clinical study) | Objective response rate of 57%.[14] |
Signaling Pathway and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and the points of inhibition by compounds like Pictilisib.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.
General Experimental Workflow for In-Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in-vitro potency of a kinase inhibitor.
References
- 1. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytotoxicity of (2-Morpholin-4-ylbutyl)amine on normal vs cancer cells
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following tables summarize the quantitative data on the cytotoxic activity of selected morpholine derivatives against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial indicator of a compound's therapeutic window.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-Morpholino-4-anilinoquinoline Derivatives | HepG2 (Liver Carcinoma) | 8.50 (Compound 3d) | Fibroblast | >20 (Compound 3e) | >2.35 (for 3e vs HepG2) | [1] |
| HepG2 (Liver Carcinoma) | 11.42 (Compound 3c) | Fibroblast | Not specified | Not specified | [1] | |
| HepG2 (Liver Carcinoma) | 12.76 (Compound 3e) | Fibroblast | >20 (Compound 3e) | >1.57 | [1] | |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | HT-29 (Colon Cancer) | 9.657 (Compound 5j) | NIH3T3 (Fibroblast) | Not specified | Not specified | |
| HT-29 (Colon Cancer) | 17.750 (Compound 5c) | NIH3T3 (Fibroblast) | Not specified | Not specified | ||
| Morpholine Substituted Quinazoline Derivatives | A549 (Lung Cancer) | 8.55 (AK-10) | HEK293 (Embryonic Kidney) | Non-toxic at 25 µM | >2.92 | |
| MCF-7 (Breast Cancer) | 3.15 (AK-10) | HEK293 (Embryonic Kidney) | Non-toxic at 25 µM | >7.94 | ||
| SHSY-5Y (Neuroblastoma) | 3.36 (AK-10) | HEK293 (Embryonic Kidney) | Non-toxic at 25 µM | >7.44 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxicity of morpholine derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Cancer and normal cell lines are cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis/Necrosis Assay
This assay is used to determine the mode of cell death induced by the test compounds.
-
Cell Treatment: Cancer and normal cells are treated with the test compound at a specific concentration (e.g., a concentration higher than the IC50) for a defined period (e.g., 72 hours).
-
Cell Staining: Cells are harvested and stained with a combination of fluorescent dyes, such as Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The anticancer activity of many morpholine derivatives has been linked to the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway Inhibition
Several studies suggest that morpholine-containing compounds can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of a test compound on normal and cancer cell lines.
Caption: Experimental workflow for comparing cytotoxicity on normal vs. cancer cells.
References
A Comparative Guide to the Synthesis of (2-Morpholin-4-ylbutyl)amine: A Novel Approach vs. a Traditional Route
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its incorporation into molecular scaffolds can enhance solubility, bioavailability, and metabolic stability.[2] This guide provides an objective comparison of a novel, efficient synthesis route for (2-Morpholin-4-ylbutyl)amine against a traditional, multi-step approach, offering insights into their respective methodologies, efficiencies, and potential for scalability.
Overview of Synthetic Strategies
Two primary routes for the synthesis of this compound are evaluated:
-
Novel Synthesis Route: One-Pot Reductive Amination. This modern approach involves the direct reaction of morpholine with a suitable carbonyl compound, followed by in-situ reduction to yield the target amine. This method is lauded for its atom economy and streamlined workflow.
-
Traditional Synthesis Route: Two-Step N-Alkylation and Nitrile Reduction. This classical method first involves the alkylation of morpholine with a haloalkylnitrile, followed by the reduction of the nitrile group to the primary amine.
Comparative Data Analysis
The following table summarizes the key performance indicators for each synthetic route, with data extrapolated from analogous reactions in the literature.
| Parameter | Novel Route: Reductive Amination | Traditional Route: N-Alkylation & Reduction |
| Overall Yield | ~85-95% | ~75-85% |
| Purity | High (>98%) | High (>98%) after purification |
| Number of Steps | 1 (One-pot) | 2 |
| Reaction Time | 12-24 hours | 24-48 hours (for both steps) |
| Reaction Temperature | Room Temperature | Alkylation: Reflux, Reduction: High Temp |
| Pressure | Atmospheric | High Pressure (for catalytic reduction) |
| Key Reagents | Morpholine, 4-oxobutylamine (or protected form), Sodium Triacetoxyborohydride | Morpholine, 4-bromobutanenitrile, Raney Nickel/Cobalt, H₂ |
| Atom Economy | High | Moderate |
| Scalability | Readily scalable | Scalable, but requires high-pressure equipment |
Experimental Protocols
Novel Synthesis Route: One-Pot Reductive Amination
This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent for reductive aminations.[3]
-
To a stirred solution of morpholine (1.0 equiv.) and 4-aminobutanal dimethyl acetal (1.1 equiv.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv.) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis to deprotect the acetal, yielding the target amine.
-
Purify the final product by column chromatography on silica gel.
Traditional Synthesis Route: Two-Step N-Alkylation and Nitrile Reduction
Step 1: N-Alkylation of Morpholine with 4-Bromobutanenitrile
-
To a solution of morpholine (1.2 equiv.) and potassium carbonate (2.0 equiv.) in acetonitrile, add 4-bromobutanenitrile (1.0 equiv.).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting 4-morpholinobutanenitrile by vacuum distillation or column chromatography. An analogous reaction reports a yield of 82%.
Step 2: Catalytic Reduction of 4-Morpholinobutanenitrile
-
In a high-pressure reactor, dissolve 4-morpholinobutanenitrile (1.0 equiv.) in ethanol.
-
Add a catalytic amount of Raney Cobalt or Cobalt on silica (Co/SiO₂).
-
Pressurize the reactor with hydrogen gas (25 bar) and heat to 70-100°C.[4]
-
Maintain the reaction under these conditions for 12-24 hours.
-
After cooling and venting the reactor, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation. Yields for similar nitrile reductions are reported to be as high as 97%.[4]
Mandatory Visualizations
Caption: One-pot novel synthesis of this compound.
Caption: Two-step traditional synthesis of this compound.
Comparison with Alternatives
The choice of a heterocyclic scaffold is critical in drug design. While this compound has potential applications in areas where morpholine-containing compounds have shown activity, such as analgesics, and anti-inflammatory agents, it is important to consider alternatives.[5][6]
Alternative Scaffolds: Morpholine vs. Piperidine
Piperidine is a common bioisosteric replacement for morpholine. The key difference is the replacement of the oxygen atom in morpholine with a methylene group in piperidine.
| Feature | Morpholine | Piperidine |
| Metabolic Stability | Generally more stable. The electron-withdrawing oxygen reduces the susceptibility of adjacent carbons to CYP450 oxidation.[7] | More prone to metabolic transformations, often leading to faster clearance.[7] |
| Basicity | Less basic (pKa of morpholinium ion ~8.4) | More basic (pKa of piperidinium ion ~11.2) |
| Solubility | The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.[8] | Generally more lipophilic. |
The higher metabolic stability of the morpholine ring is a significant advantage in drug development, potentially leading to improved pharmacokinetic profiles.[7]
Conclusion
The novel, one-pot reductive amination route for the synthesis of this compound offers significant advantages over the traditional two-step method. Its superior atom economy, milder reaction conditions, and reduced number of steps make it a more efficient and environmentally friendly option. While the traditional route is viable, the requirement for high-pressure hydrogenation may limit its accessibility and scalability in some laboratory settings. For drug development professionals, the enhanced metabolic stability of the morpholine scaffold compared to alternatives like piperidine further underscores the value of developing efficient synthetic routes to novel morpholine-containing compounds.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Comparative ADME Profiling: (2-Morpholin-4-ylbutyl)amine and Alternative Heterocyclic Scaffolds
In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its clinical viability. The morpholine ring, a key feature of (2-Morpholin-4-ylbutyl)amine, is a privileged structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates.[1] This guide provides a comparative analysis of the expected ADME properties of a morpholine-containing compound like this compound against analogues featuring alternative heterocyclic scaffolds, namely piperidine and pyrrolidine. The analysis is supported by experimental data from established morpholine-containing drugs and outlines the standard methodologies used for ADME characterization.
The Advantage of the Morpholine Scaffold
The morpholine moiety is often introduced into drug candidates to improve aqueous solubility, metabolic stability, and overall bioavailability.[2] The presence of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine, which can decrease its susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[3] This often translates to a more favorable pharmacokinetic profile. For compounds targeting the central nervous system (CNS), the morpholine ring can also enhance permeability across the blood-brain barrier.[4][5][6][7]
Comparative Analysis of ADME Properties
While specific experimental data for this compound is not publicly available, we can infer its likely ADME profile based on the well-documented properties of other morpholine-containing drugs. Below is a comparative summary of key ADME parameters for three such drugs: Linezolid, Gefitinib, and Aprepitant.
| ADME Parameter | Linezolid | Gefitinib | Aprepitant |
| Oral Bioavailability | ~100%[8] | Variable, extensive metabolism | 59-67%[9] |
| Plasma Protein Binding | ~31%[8] | ~90% | >95%[9][10] |
| Primary Metabolism | Oxidation of the morpholine ring[8] | CYP3A4, CYP2D6[11][12] | CYP3A4, CYP2C9[9] |
| Primary Excretion Route | Renal[8] | Feces[11][12] | Urine (50%), Feces (50%)[9] |
This data highlights that while the morpholine ring can contribute to favorable properties like high bioavailability in the case of Linezolid, the overall ADME profile is highly dependent on the entire molecular structure.
A qualitative comparison with alternative heterocyclic scaffolds is presented below:
| Property | Morpholine Analogs | Piperidine Analogs | Pyrrolidine Analogs |
| Metabolic Stability | Generally more stable[3] | Prone to N-dealkylation and ring oxidation[3] | Can be susceptible to bioactivation to iminium ions[13] |
| Aqueous Solubility | Generally enhanced | Variable, can be lower than morpholine analogs | Can enhance solubility[13] |
| Lipophilicity | Balanced hydrophilic/lipophilic character[2] | Generally more lipophilic than morpholine analogs | Variable |
| CNS Permeability | Can be enhanced[4][5][6][7] | Can be high, but often requires modification | Can be designed for CNS penetration |
Experimental Protocols for ADME Assessment
The following are detailed methodologies for key in vitro experiments used to characterize the ADME properties of drug candidates.
Aqueous Solubility Assay
Purpose: To determine the concentration at which a compound will dissolve in an aqueous solution, which is crucial for absorption.
Methodology (Thermodynamic Solubility):
-
Excess solid compound is added to a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).
-
The suspension is agitated for an extended period (e.g., 24 hours) to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Caco-2 Permeability Assay
Purpose: To predict in vivo drug absorption across the intestinal epithelium using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer.
Methodology:
-
Caco-2 cells are seeded onto permeable membrane supports in a transwell plate and cultured for 21-28 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side to assess A-to-B permeability.
-
To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B-to-A permeability).
-
Samples are collected from the receiver compartment at various time points and the concentration of the compound is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
The test compound is incubated with liver microsomes (human or other species) at 37°C.
-
The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate parameters like half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Purpose: To determine the extent to which a drug binds to proteins in the blood plasma, as only the unbound fraction is generally considered pharmacologically active.
Methodology (Equilibrium Dialysis):
-
A semipermeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is then calculated.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in ADME testing and the potential metabolic fate of a morpholine-containing compound, the following diagrams are provided.
Caption: A generalized workflow for in vitro ADME screening of drug candidates.
Caption: Putative metabolic pathways for a morpholine-containing compound.
Conclusion
The inclusion of a morpholine ring, as seen in the structure of this compound, is a well-established strategy in medicinal chemistry to confer favorable ADME properties. Generally, morpholine-containing compounds are expected to exhibit improved metabolic stability and solubility compared to their piperidine and pyrrolidine counterparts. However, the overall pharmacokinetic profile is a result of the interplay of the entire molecular structure. A comprehensive suite of in vitro ADME assays, as detailed in this guide, is essential for the early characterization and optimization of any new chemical entity, enabling researchers to make data-driven decisions in the drug development process.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aprepitant - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
Safety Operating Guide
Personal protective equipment for handling (2-Morpholin-4-ylbutyl)amine
Essential Safety and Handling Guide for (2-Morpholin-4-ylbutyl)amine
This guide provides crucial safety, handling, and disposal information for this compound, compiled to ensure the safety of researchers, scientists, and drug development professionals. The information presented is primarily based on safety data for the closely related and structurally similar compounds, 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult the specific SDS for the compound in use when it becomes available and to adhere to all local, state, and federal regulations.
Hazard Summary
This compound and its analogues are classified as hazardous substances. They are harmful if swallowed, can be toxic in contact with skin, and cause severe skin burns and eye damage.[1][2][3] These compounds may also cause an allergic skin reaction and respiratory irritation.[1][2][4][5]
Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Skin Corrosion/Irritation | Category 1B/1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Data derived from analogues 4-(2-Aminoethyl)morpholine and 2-Morpholinoethylamine.[3][6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[6] |
| Skin | Chemical-resistant gloves (impervious), Flame retardant antistatic protective clothing, Lab coat | Consult glove manufacturer for specific breakthrough times. EN 16523-1 for glove standards.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated or if exposure limits are exceeded.[1][6] Recommended filter type: Organic gases and vapors filter (Type A, Brown) conforming to EN14387.[6] |
Operational Plan: Handling and Storage
Adherence to strict operational protocols is essential to minimize risk.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors.[4] Do not get the substance in eyes, on skin, or on clothing.[6]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[1][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
-
Grounding: For flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[7] Use non-sparking tools.[7]
Storage Procedures:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Compatibility: Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[6]
-
Storage Area: Store in a designated corrosives area and ensure it is locked up.[1][6]
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][6] If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water/shower.[1] Call a physician immediately.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Immediately call an ophthalmologist or POISON CENTER.[1] |
| Ingestion | Rinse mouth.[1][6] Do NOT induce vomiting.[1][6] Call a physician or poison control center immediately.[6] |
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[6]
-
Ventilate: Ensure adequate ventilation.[6]
-
Containment: Cover drains to prevent entry into the sewer system.[1] Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6]
-
Cleanup: Collect the absorbed material into suitable, closed containers for disposal.[2][6] Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
Waste Disposal Protocol:
-
Characterization: Treat waste as hazardous.[8]
-
Containerization: Use compatible, leak-proof, and clearly labeled containers for waste.[8] The label should include "Hazardous Waste," the full chemical name, primary hazards (e.g., Corrosive, Toxic), and the accumulation start date.[8]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][6] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Prohibitions: DO NOT dispose of down the drain or in regular trash.[8]
Visual Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for the selection and use of Personal Protective Equipment when handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. redox.com [redox.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

